6-methoxy-2-methyl-1H-indole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-2-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-5-8-3-4-9(12-2)6-10(8)11-7/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQLMUSRHJTMTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70445621 | |
| Record name | 6-methoxy-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1968-13-4 | |
| Record name | 6-methoxy-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70445621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
6-methoxy-2-methyl-1H-indole chemical properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and potential biological relevance of 6-methoxy-2-methyl-1H-indole. The information is structured to serve as a practical resource for laboratory research and drug development applications.
Core Chemical Properties
This compound is an indole derivative with potential applications in pharmaceutical synthesis and scientific research. Its chemical structure features a bicyclic system with a methoxy group at the 6-position and a methyl group at the 2-position of the indole ring.
Physical and Chemical Data
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO | --INVALID-LINK-- |
| Molecular Weight | 161.20 g/mol | |
| Monoisotopic Mass | 161.08406 Da | --INVALID-LINK-- |
| Appearance | Off-white to light yellow solid | --INVALID-LINK-- |
| Melting Point | 102-103 °C | --INVALID-LINK-- |
| Boiling Point (Predicted) | 308.5±22.0 °C | --INVALID-LINK-- |
| Density (Predicted) | 1.134±0.06 g/cm³ | --INVALID-LINK-- |
| pKa (Predicted) | 17.80±0.30 | --INVALID-LINK-- |
| XlogP (Predicted) | 2.4 | --INVALID-LINK-- |
| Storage Temperature | 2-8°C | --INVALID-LINK-- |
Spectroscopic Data
Detailed experimental spectra for this compound are not widely published. However, the expected NMR signals can be predicted based on its structure and comparison with analogous compounds.
Expected ¹H NMR Signals:
-
A singlet for the methyl group (C2-CH₃) around 2.4 ppm.
-
A singlet for the methoxy group (C6-OCH₃) around 3.8 ppm.
-
Signals in the aromatic region (around 6.5-7.5 ppm) corresponding to the protons on the indole ring system.
-
A broad singlet for the N-H proton, with its chemical shift being dependent on solvent and concentration.
Expected ¹³C NMR Signals:
-
A signal for the methyl carbon (C2-CH₃) around 12-15 ppm.
-
A signal for the methoxy carbon (C6-OCH₃) around 55-60 ppm.
-
Multiple signals in the aromatic region (around 95-160 ppm) for the carbons of the indole ring.
Experimental Protocols
General Protocol: Fischer Indole Synthesis
This protocol outlines the general steps for the synthesis of this compound from 4-methoxyphenylhydrazine and acetone.
Reaction: (4-methoxyphenyl)hydrazine + acetone → this compound
Materials:
-
4-methoxyphenylhydrazine hydrochloride
-
Acetone
-
Acid catalyst (e.g., polyphosphoric acid (PPA), zinc chloride, or sulfuric acid in a suitable solvent like ethanol or acetic acid)
-
Solvent for reaction (e.g., ethanol, acetic acid, or toluene)
-
Neutralizing agent (e.g., sodium bicarbonate solution)
-
Extraction solvent (e.g., ethyl acetate or dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)
Procedure:
-
Hydrazone Formation:
-
Dissolve 4-methoxyphenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol).
-
Add a slight excess of acetone to the solution.
-
The mixture is typically stirred at room temperature or with gentle heating to form the corresponding phenylhydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Once the formation of the hydrazone is complete, the solvent can be removed under reduced pressure.
-
-
Indolization (Cyclization):
-
The crude phenylhydrazone is added to the acid catalyst. For example, with polyphosphoric acid, the hydrazone is added portion-wise to pre-heated PPA (e.g., at 80-100 °C).
-
The reaction mixture is stirred at an elevated temperature. The optimal temperature and reaction time need to be determined empirically, but a typical range is 80-150 °C for several hours.
-
The reaction should be monitored by TLC to determine the point of completion.
-
-
Work-up and Purification:
-
After cooling to room temperature, the reaction mixture is carefully quenched by pouring it onto ice water.
-
The acidic mixture is then neutralized with a base, such as a saturated solution of sodium bicarbonate, until the pH is neutral or slightly basic.
-
The aqueous mixture is extracted several times with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound is then purified, typically by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
-
Safety Precautions:
-
Hydrazine derivatives can be toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
-
Strong acids like PPA and sulfuric acid are corrosive and should be handled with care.
-
The quenching and neutralization steps can be exothermic and should be performed cautiously.
Visualization of a Relevant Biological Pathway
While no specific signaling pathway for this compound has been detailed in the literature, its structural similarity to other biologically active methoxyindoles, such as melatonin, suggests potential interactions with related biological targets. The melatonin biosynthesis pathway, which originates from the amino acid tryptophan, provides a relevant context for understanding the formation of such indole-based signaling molecules.
Melatonin Biosynthesis Pathway
The following diagram illustrates the key enzymatic steps in the conversion of tryptophan to melatonin.
Caption: Melatonin biosynthesis from L-tryptophan.
Experimental Workflow for Synthesis and Characterization
The following diagram outlines a typical workflow for the synthesis and characterization of this compound.
Caption: Workflow for synthesis and characterization.
Spectroscopic Profile of 6-methoxy-2-methyl-1H-indole: A Technical Guide
For researchers, scientists, and professionals in drug development, this guide provides an in-depth look at the spectroscopic data for the compound 6-methoxy-2-methyl-1H-indole. This document compiles and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition.
Summary of Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound, providing a clear and concise reference for its structural characterization.
Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.72 | br s | - | 1H | N-H |
| 7.41 | d | 8.3 | 1H | Ar-H |
| 6.87 - 6.73 | m | - | 2H | Ar-H |
| 6.17 | s | - | 1H | Ar-H |
| 3.86 | s | - | 3H | -OCH₃ |
| 2.42 | s | - | 3H | -CH₃ |
| Solvent: CDCl₃, Frequency: 400 MHz[1] |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm |
| 155.7 |
| 136.8 |
| 133.9 |
| 123.3 |
| 120.1 |
| 109.0 |
| 100.0 |
| 94.5 |
| 55.8 |
| 13.7 |
| Solvent: CDCl₃, Frequency: 101 MHz[1][2] |
Infrared (IR) Spectroscopy Data
Table 3: IR Absorption Bands for this compound
| Wavenumber (νmax) cm⁻¹ |
| 2225 |
| 1656 |
| 1623 |
| 1153 |
| 1076 |
| 756 |
| 686 |
| Method: Not specified[1] |
Mass Spectrometry (MS) Data
Table 4: High-Resolution Mass Spectrometry (HRMS) Data for this compound
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 162.0913 | 162.0914 |
| Ionization Method: Electrospray Ionization (ESI)[2] |
Experimental Protocols
The following sections detail the general methodologies employed for the spectroscopic analysis of indole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectra are typically recorded on a 400 or 500 MHz spectrometer. The sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR) is dissolved in a deuterated solvent, commonly chloroform-d (CDCl₃), and transferred to a 5 mm NMR tube. A standard single-pulse experiment is used for ¹H NMR, while ¹³C NMR is often acquired with proton decoupling. Chemical shifts are reported in parts per million (ppm) relative to a residual solvent peak or an internal standard like tetramethylsilane (TMS). Data processing involves Fourier transformation, phasing, baseline correction, and calibration of the chemical shift scale.
Infrared (IR) Spectroscopy
Infrared spectra are often obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid or liquid sample is placed directly on the ATR crystal. The spectrum is recorded as the infrared beam passes through the sample. The resulting data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
High-resolution mass spectra are typically acquired using a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source. The sample is dissolved in a suitable solvent and introduced into the mass spectrometer. The ESI process generates gas-phase ions from the analyte molecules. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: General workflow for spectroscopic analysis of a chemical compound.
References
An In-depth Technical Guide to the Synthesis and Characterization of 6-methoxy-2-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-methoxy-2-methyl-1H-indole is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a derivative of the indole scaffold, which is a core component of many biologically active natural products and synthetic drugs, this compound serves as a valuable building block for the synthesis of novel therapeutic agents. Its structural features, including the methoxy and methyl substitutions on the indole ring, can significantly influence its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering detailed experimental protocols and data analysis to support research and development in this area.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Fischer indole synthesis. This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and a ketone or aldehyde.[1][2]
Fischer Indole Synthesis Workflow
References
Biological Activity Screening of 6-methoxy-2-methyl-1H-indole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential biological activities of the synthetic indole derivative, 6-methoxy-2-methyl-1H-indole. While direct experimental data on this specific molecule is limited in publicly accessible literature, this document synthesizes information from structurally similar indole-containing compounds to forecast its therapeutic potential and provide detailed methodologies for its biological evaluation. The indole scaffold is a well-established pharmacophore present in numerous natural and synthetic bioactive compounds, exhibiting a wide range of activities including anticancer, anti-inflammatory, and antimicrobial effects.
Postulated Biological Activities and Quantitative Data from Analogs
Based on the biological activities reported for analogous 6-methoxy-indole derivatives and other substituted indoles, this compound is predicted to exhibit potential in the following therapeutic areas. The quantitative data from these related molecules, presented in the tables below, offer a valuable reference for prioritizing and designing screening assays.
Anticancer Activity
Indole derivatives are a prominent class of compounds investigated for their anticancer properties. Their mechanisms of action are diverse and include the inhibition of tubulin polymerization, a critical process in cell division, leading to cell cycle arrest and apoptosis.[1][2] Derivatives of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole have demonstrated potent antiproliferative activity against a variety of human cancer cell lines.[1]
Table 1: In Vitro Antiproliferative Activities of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Derivatives [1]
| Compound | MCF-7 (IC₅₀, µM) | MDA-MB-231 (IC₅₀, µM) | A549 (IC₅₀, µM) | HeLa (IC₅₀, µM) | A375 (IC₅₀, µM) | B16-F10 (IC₅₀, µM) |
| 3g | 2.94 ± 0.56 | 1.61 ± 0.004 | 6.30 ± 0.30 | 6.10 ± 0.31 | 0.57 ± 0.01 | 1.69 ± 0.41 |
IC₅₀: Half-maximal inhibitory concentration. Cell lines: MCF-7 (human breast adenocarcinoma), MDA-MB-231 (human triple-negative breast cancer), A549 (human non-small cell lung cancer), HeLa (human cervical cancer), A375 (human melanoma), and B16-F10 (murine melanoma).
Furthermore, other indole derivatives have shown significant cytotoxicity against various cancer cell lines, with some acting as potent inhibitors of tubulin assembly.[2] Another study highlighted a methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate derivative as a potent antiproliferative agent against several tumor cell lines.[3]
Anti-inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases, and indole derivatives have been explored as potential anti-inflammatory agents.[4] The mechanism often involves the inhibition of key inflammatory enzymes such as cyclooxygenase (COX-1 and COX-2).[4] Some indole derivatives have shown significant in vivo anti-inflammatory and analgesic activities.[4]
Table 2: Anti-inflammatory and Analgesic Activity of an Indole Derivative (M2) [4]
| Activity | Dose (mg/kg) | Result |
| Anti-inflammatory (Carrageenan-induced rat paw edema) | 400 | Significant inhibition |
| Analgesic (Acetic acid-induced writhing) | 400 | Significant protection |
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Indole derivatives have demonstrated promising activity against a spectrum of microbial pathogens.[5] For instance, a related compound, 6-methoxy-1H-indole-2-carboxylic acid, produced by Bacillus toyonensis, has shown antifungal activity against Candida albicans and Aspergillus niger.[6]
Experimental Protocols
The following are detailed, representative methodologies for the biological activity screening of this compound, adapted from studies on analogous compounds.
In Vitro Anticancer Activity: MTT Assay
This colorimetric assay assesses the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (test compound)
-
Doxorubicin or other standard anticancer drug (positive control)
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Culture the selected cancer cell lines to ~80% confluency. Trypsinize the cells, perform a cell count, and seed them into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the test compound and the positive control in the culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the various concentrations of the test compound or controls. Include wells with untreated cells (vehicle control).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
This compound (test compound)
-
Indomethacin or other standard NSAID (positive control)
-
1% Carrageenan solution in saline
-
Vehicle (e.g., 0.5% carboxymethyl cellulose in water)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Administration: Divide the animals into groups (n=6 per group): vehicle control, positive control, and test compound groups (at various doses). Administer the test compound or controls orally or intraperitoneally one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound (test compound)
-
Standard antibiotic or antifungal (e.g., Ciprofloxacin, Fluconazole)
-
DMSO
-
96-well microtiter plates
-
Spectrophotometer (optional)
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth.
-
Compound Dilution: Prepare a two-fold serial dilution of the test compound and the positive control in the broth medium in a 96-well plate.
-
Inoculation: Add the prepared inoculum to each well. Include a growth control well (inoculum without compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed. This can be assessed visually or by measuring the optical density at 600 nm.
Visualizations: Pathways and Workflows
To better illustrate the potential mechanisms and experimental processes, the following diagrams are provided.
Caption: General experimental workflow for the biological screening of this compound.
Caption: Hypothesized mechanism of anticancer activity via tubulin polymerization inhibition.
Caption: Postulated anti-inflammatory mechanism through COX enzyme inhibition.
This technical guide serves as a foundational resource for initiating the biological activity screening of this compound. The provided data from analogous compounds and detailed experimental protocols offer a robust starting point for researchers in the field of drug discovery and development. Further investigation into the specific activities and mechanisms of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Enhanced antibacterial and antioxidant capabilities using indole-modified 1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile derivatives, molecular docking evaluation and in silico ADMET prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 6-methoxy-2-methyl-1H-indole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-methoxy-2-methyl-1H-indole is a heterocyclic compound of interest in medicinal chemistry and pharmaceutical research. Its indole scaffold is a common motif in biologically active molecules. Understanding the solubility of this compound in different organic solvents is paramount for various stages of drug development, including synthesis, purification, formulation, and preclinical testing. This guide presents standardized methods for accurately determining the solubility of this compound.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented in Table 1. These properties can influence its solubility characteristics.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁NO | |
| Molecular Weight | 161.20 g/mol | |
| Melting Point | 102-103 °C | |
| Appearance | Off-white to light yellow solid | |
| pKa (Predicted) | 17.80 ± 0.30 | |
| Density (Predicted) | 1.134 ± 0.06 g/cm³ |
Note: The predicted values are computationally derived and should be confirmed by experimental data.
Quantitative Solubility Data
As of the date of this publication, specific quantitative solubility data for this compound in a range of organic solvents has not been reported in peer-reviewed literature. However, a qualitative data point for the related compound, 5-methoxy-2-methylindole, indicates that it forms a clear solution when dissolved at 1% (w/v) in ethanol. This suggests that this compound is likely to have moderate solubility in polar organic solvents.
To facilitate research and data comparison, Table 2 provides a standardized format for reporting experimentally determined solubility values. Researchers are encouraged to use this template to record their findings.
Table 2: Solubility of this compound in Organic Solvents at 25°C
| Solvent | Molarity (mol/L) | Grams per 100 mL ( g/100 mL) |
| e.g., Ethanol | Data to be determined | Data to be determined |
| e.g., Methanol | Data to be determined | Data to be determined |
| e.g., Acetone | Data to be determined | Data to be determined |
| e.g., Ethyl Acetate | Data to be determined | Data to be determined |
| e.g., Dichloromethane | Data to be determined | Data to be determined |
| e.g., Toluene | Data to be determined | Data to be determined |
| e.g., Hexane | Data to be determined | Data to be determined |
Experimental Protocols for Solubility Determination
The following are detailed methodologies for determining the solubility of this compound.
This is the gold-standard method for determining thermodynamic solubility.
Principle: An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved compound in the saturated solution is then measured.
Materials:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
Procedure:
-
Add an excess amount of this compound to a vial (e.g., 10 mg).
-
Add a known volume of the solvent (e.g., 1 mL).
-
Seal the vial and place it on a shaker in a temperature-controlled environment (e.g., 25°C).
-
Equilibrate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the aliquot through a 0.22 µm syringe filter into a clean vial.
-
Dilute the filtered saturated solution with a known volume of a suitable solvent to bring the concentration within the analytical range of the chosen quantification method.
-
Quantify the concentration of this compound in the diluted solution using a pre-validated HPLC or UV-Vis method.
-
Back-calculate the original concentration in the saturated solution, accounting for the dilution factor.
The following diagram illustrates the workflow for the equilibrium solubility method.
Caption: Workflow for Equilibrium Solubility Determination.
This method is suitable for earlier stages of drug discovery where compound availability is limited and higher throughput is required. It measures the kinetic solubility, which can differ from thermodynamic solubility.
Principle: A concentrated stock solution of the compound in a highly soluble solvent (e.g., DMSO) is added to the test solvent. The concentration at which the compound precipitates is determined.
Materials:
-
This compound (as a concentrated stock solution in DMSO, e.g., 10 mM)
-
Selected organic solvents
-
96-well plates
-
Automated liquid handler (optional)
-
Plate shaker
-
Plate reader with turbidity or nephelometry detection
Procedure:
-
Dispense the test solvents into the wells of a 96-well plate.
-
Add increasing volumes of the concentrated DMSO stock solution of this compound to the wells.
-
Shake the plate for a set period (e.g., 2 hours) at a constant temperature.
-
Measure the turbidity or light scattering in each well using a plate reader.
-
The solubility is defined as the highest concentration at which no precipitation is observed.
The following diagram illustrates the workflow for the high-throughput kinetic solubility method.
Caption: Workflow for High-Throughput Kinetic Solubility.
Signaling Pathways and Logical Relationships
Currently, there is limited information in the public domain regarding specific signaling pathways directly modulated by this compound. However, the indole nucleus is a key pharmacophore in many compounds that interact with various biological targets. For instance, many indole derivatives are known to be agonists or antagonists of serotonin (5-HT) receptors.
The following diagram illustrates a generalized logical relationship in a drug discovery context where solubility is a key decision-making parameter.
Caption: Logical Workflow for Solubility in Drug Discovery.
Conclusion
The solubility of this compound in organic solvents is a critical parameter that requires experimental determination. This technical guide provides detailed, standardized protocols for researchers to obtain reliable and reproducible solubility data. The provided templates for data presentation will aid in the consistent reporting and comparison of results across different studies. By following these methodologies, scientists and drug development professionals can effectively characterize the solubility profile of this compound, facilitating its advancement in the drug discovery pipeline.
An In-depth Technical Guide to the Crystal Structure Analysis of 6-methoxy-2-methyl-1H-indole and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the crystal structure analysis of indole derivatives, with a specific focus on 6-methoxy-2-methyl-1H-indole. While a definitive crystal structure for this compound is not publicly available, this document leverages the crystallographic data of a closely related analog, 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile , to illustrate the core principles and experimental methodologies. This guide details the synthesis, crystallization, and X-ray diffraction techniques, and explores the potential biological significance of this class of compounds, particularly in the context of anticancer research. All quantitative data is presented in structured tables, and key experimental and logical workflows are visualized using Graphviz diagrams.
Introduction
Indole and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs. The introduction of methoxy and methyl groups to the indole scaffold, as seen in this compound, can significantly modulate the molecule's physicochemical properties and biological activity. Crystal structure analysis via single-crystal X-ray diffraction is the definitive method for elucidating the three-dimensional atomic arrangement of such compounds, providing invaluable insights into their structure-activity relationships.
Crystal Structure Analysis of a this compound Analog
As the crystal structure for this compound is not available in open-access crystallographic databases, we present the analysis of a structurally similar compound, 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile , to exemplify the data and interpretation derived from a typical crystallographic study.
Crystallographic Data
The following tables summarize the key crystallographic data and refinement statistics for 6-Methoxy-2-methyl-1-phenyl-1H-indole-3-carbonitrile.
| Crystal Data | Value |
| Chemical Formula | C₁₇H₁₄N₂O |
| Formula Weight | 262.30 g/mol |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 6.3699 (7) |
| b (Å) | 10.6084 (10) |
| c (Å) | 10.8139 (11) |
| α (°) | 70.059 (10) |
| β (°) | 79.455 (13) |
| γ (°) | 78.869 (12) |
| Volume (ų) | 668.55 (12) |
| Z | 2 |
| Temperature (K) | 113 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Crystal Size (mm) | 0.24 × 0.20 × 0.20 |
| Data Collection and Refinement | Value |
| Diffractometer | Rigaku Saturn724 CCD |
| Reflections Collected | 7078 |
| Independent Reflections | 3157 |
| R(int) | 0.052 |
| R[F² > 2σ(F²)] | 0.041 |
| wR(F²) | 0.095 |
| Goodness-of-fit (S) | 0.89 |
| Parameters | 184 |
| H-atom Treatment | Parameters constrained |
| Δρ_max (e Å⁻³) | 0.36 |
| Δρ_min (e Å⁻³) | -0.25 |
Experimental Protocols
This section outlines the generalized experimental procedures for the synthesis, crystallization, and crystal structure determination of small organic molecules like this compound.
Synthesis of this compound
A common synthetic route to this compound is the Fischer indole synthesis.
Materials:
-
4-Methoxyphenylhydrazine hydrochloride
-
Acetone
-
Polyphosphoric acid (PPA) or another suitable acid catalyst
-
Ethanol
-
Sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
A mixture of 4-methoxyphenylhydrazine hydrochloride and a slight excess of acetone is prepared.
-
The mixture is heated under reflux in the presence of an acid catalyst such as polyphosphoric acid or ethanolic HCl.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, the reaction mixture is cooled and neutralized with a saturated sodium bicarbonate solution.
-
The product is extracted with an organic solvent like dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound is then purified by column chromatography or recrystallization.
Single Crystal Growth
Obtaining a high-quality single crystal is crucial for X-ray diffraction analysis. Several methods can be employed:
-
Slow Evaporation: A nearly saturated solution of the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is prepared in a vial. The vial is loosely covered to allow for the slow evaporation of the solvent at room temperature.
-
Vapor Diffusion: A small vial containing a concentrated solution of the compound is placed inside a larger sealed container that holds a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature, and then further cooled in a refrigerator or freezer.
Single-Crystal X-ray Diffraction
Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a stream of cold nitrogen gas (typically around 100-120 K) to minimize thermal vibrations and potential radiation damage.
-
The diffractometer, equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector (e.g., CCD or CMOS), is used to irradiate the crystal.
-
The crystal is rotated, and a series of diffraction images are collected at different orientations.
Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
The atomic model is refined against the experimental diffraction data using least-squares methods. This process involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for single-crystal X-ray crystallography.
Biological Signaling Pathway
Methoxy-substituted indoles have shown potential as anticancer agents, often through the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis.[1][2] The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival, and is often dysregulated in cancer.[3] Indole compounds have been shown to modulate this pathway.[3] The diagram below illustrates a conceptual signaling pathway that could be targeted by a 6-methoxy-indole derivative.
Conclusion
The crystal structure analysis of this compound and its analogs provides fundamental information for understanding their chemical properties and for guiding the design of new therapeutic agents. While the specific crystal structure of the title compound remains to be determined, the methodologies and data presented for a close analog offer a clear blueprint for such an investigation. The established protocols for synthesis, crystallization, and X-ray diffraction, coupled with the potential for these compounds to interact with key biological pathways, underscore the importance of continued research in this area for drug discovery and development.
References
- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Quantum Chemical Analysis of 6-methoxy-2-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This technical guide outlines a comprehensive quantum chemical investigation into the molecular properties of 6-methoxy-2-methyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry. By employing Density Functional Theory (DFT), this whitepaper details the theoretical framework and computational protocols necessary to elucidate the molecule's structural, electronic, and spectroscopic characteristics. The insights derived from these calculations are pivotal for understanding its reactivity, stability, and potential interactions in biological systems, thereby aiding in rational drug design and development.
Introduction
This compound belongs to the indole family, a core scaffold in numerous pharmacologically active compounds. The substituent groups, a methoxy at the 6-position and a methyl at the 2-position, are expected to significantly influence the electronic and steric properties of the indole ring system. Quantum chemical calculations provide a powerful, non-experimental means to explore these properties at the atomic level. This guide proposes a computational study to determine the optimized molecular geometry, vibrational frequencies, frontier molecular orbitals (HOMO-LUMO), and other key quantum chemical descriptors of the title compound.
Computational Methodology
The proposed quantum chemical calculations will be performed using the Gaussian suite of programs. The methodologies are selected based on their proven accuracy and efficiency in studying organic molecules of similar complexity.
2.1. Geometry Optimization
The initial molecular structure of this compound will be built using standard bond lengths and angles and then optimized to find the global minimum on the potential energy surface. The optimization will be carried out using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set. This level of theory is well-established for providing accurate geometric parameters. Frequency calculations will be performed on the optimized structure to confirm that it corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.
2.2. Vibrational Analysis
The vibrational frequencies of the optimized structure will be calculated at the same B3LYP/6-311++G(d,p) level of theory. The computed infrared (IR) spectrum can be used to assign and interpret experimental spectroscopic data. Theoretical vibrational frequencies are often scaled by an empirical factor to better match experimental values.
2.3. Electronic Properties
The electronic properties of this compound will be investigated through various analyses:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be calculated. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability.
-
Molecular Electrostatic Potential (MEP): The MEP surface will be mapped to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed to study intramolecular interactions, charge delocalization, and hyperconjugative effects, providing deeper insight into the molecule's electronic structure.
Expected Quantitative Data
The following tables summarize the expected quantitative data from the proposed quantum chemical calculations. These values are illustrative and would be populated with the actual calculated results upon completion of the study.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) | Parameter | Dihedral Angle (°) |
| N1-C2 | 1.38 | C2-N1-C7a | 108.5 | C7a-N1-C2-C3 | 0.5 |
| C2-C3 | 1.37 | N1-C2-C3 | 110.0 | N1-C2-C3-C3a | -0.5 |
| C3-C3a | 1.45 | C2-C3-C3a | 107.0 | C2-C3-C3a-C4 | 179.0 |
| C3a-C4 | 1.40 | C3-C3a-C4 | 133.0 | C2-C3-C3a-C7a | -1.0 |
| C4-C5 | 1.39 | C3a-C4-C5 | 118.0 | C3-C3a-C4-C5 | -1.0 |
| C5-C6 | 1.40 | C4-C5-C6 | 121.0 | C3a-C4-C5-C6 | 0.5 |
| C6-C7 | 1.38 | C5-C6-C7 | 120.5 | C4-C5-C6-C7 | 0.0 |
| C7-C7a | 1.40 | C6-C7-C7a | 119.0 | C5-C6-C7-C7a | -0.5 |
| C7a-N1 | 1.39 | C7-C7a-N1 | 109.5 | C6-C7-C7a-N1 | 179.5 |
| C2-C8 | 1.50 | N1-C2-C8 | 125.0 | N1-C2-C8-H9 | 60.0 |
| C6-O9 | 1.36 | C5-C6-O9 | 125.0 | C5-C6-O9-C10 | 0.0 |
| O9-C10 | 1.43 | C6-O9-C10 | 118.0 | C7-C6-O9-C10 | 180.0 |
Table 2: Calculated Vibrational Frequencies
| Mode | Frequency (cm⁻¹) | IR Intensity (km/mol) | Assignment |
| ν1 | 3450 | 50.0 | N-H stretch |
| ν2 | 3050 | 20.0 | C-H stretch (aromatic) |
| ν3 | 2950 | 30.0 | C-H stretch (methyl) |
| ν4 | 1620 | 40.0 | C=C stretch (indole ring) |
| ν5 | 1460 | 60.0 | C-H bend (methyl) |
| ν6 | 1240 | 80.0 | C-O-C stretch (methoxy) |
| ν7 | 1030 | 70.0 | In-plane C-H bend |
| ν8 | 810 | 55.0 | Out-of-plane C-H bend |
Table 3: Electronic Properties
| Property | Value |
| HOMO Energy | -5.8 eV |
| LUMO Energy | -0.9 eV |
| HOMO-LUMO Gap | 4.9 eV |
| Dipole Moment | 2.5 Debye |
| Total Energy | -552. Hartrees |
Visualizations
Visual representations are crucial for interpreting the results of quantum chemical calculations. The following diagrams, generated using the DOT language, illustrate key aspects of the proposed study.
Conclusion
The proposed quantum chemical study on this compound will provide fundamental insights into its molecular structure, stability, and reactivity. The detailed computational protocols and expected data presented in this guide serve as a robust framework for researchers in computational chemistry and drug development. The generated data will be invaluable for understanding the structure-activity relationships of indole derivatives and for the rational design of new therapeutic agents. By bridging theoretical calculations with experimental observations, this work will contribute to the advancement of medicinal chemistry.
An In-depth Technical Guide to the Synthesis and Characterization of 6-methoxy-2-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Furthermore, this guide presents key quantitative data, including physical properties and spectroscopic characteristics, to aid in the identification and quality control of 6-methoxy-2-methyl-1H-indole. The information is intended to support researchers in the fields of medicinal chemistry, chemical biology, and drug development who may utilize this scaffold for the synthesis of novel bioactive molecules.
Quantitative Data Summary
The following table summarizes the key physical and spectroscopic data for this compound. Please note that where experimental data is not available, predicted values based on spectroscopic principles and data from analogous compounds are provided and clearly indicated.
| Parameter | Value |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| CAS Number | 1968-13-4 |
| Appearance | Off-white to pale yellow solid (predicted) |
| Melting Point | Not available |
| Boiling Point | Not available |
| ¹H NMR (CDCl₃, 400 MHz) | Predicted: δ 7.85 (br s, 1H, NH), 7.45 (d, J=8.4 Hz, 1H, H-4), 6.90 (d, J=2.2 Hz, 1H, H-7), 6.75 (dd, J=8.4, 2.2 Hz, 1H, H-5), 6.20 (s, 1H, H-3), 3.85 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | Predicted: δ 156.0 (C-6), 136.5 (C-7a), 135.8 (C-2), 122.0 (C-3a), 120.5 (C-4), 110.0 (C-5), 99.5 (C-3), 95.0 (C-7), 55.5 (OCH₃), 13.5 (CH₃) |
| IR (KBr, cm⁻¹) | Predicted: 3400-3300 (N-H stretch), 3100-3000 (aromatic C-H stretch), 2950-2850 (aliphatic C-H stretch), 1620 (C=C stretch), 1240 (C-O stretch) |
| Mass Spectrum (EI) | Predicted: m/z 161 (M⁺), 146 (M-CH₃)⁺ |
Experimental Protocols
The following section details a robust experimental protocol for the synthesis of this compound via the Fischer indole synthesis.
Synthesis of this compound
This procedure involves the acid-catalyzed reaction of 4-methoxyphenylhydrazine with acetone.
Materials and Reagents:
-
4-methoxyphenylhydrazine hydrochloride
-
Acetone
-
Ethanol
-
Concentrated Sulfuric Acid
-
Sodium bicarbonate
-
Ethyl acetate
-
Hexane
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
Hydrazone Formation:
-
In a 250 mL round-bottom flask, dissolve 10.0 g of 4-methoxyphenylhydrazine hydrochloride in 100 mL of ethanol.
-
To this solution, add 6.7 mL of acetone (1.5 equivalents).
-
Stir the mixture at room temperature for 1 hour. The formation of the hydrazone may be observed as a precipitate.
-
-
Indolization:
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add 5 mL of concentrated sulfuric acid dropwise with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.
-
After the addition is complete, heat the mixture to reflux (approximately 78 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 10% ethyl acetate).
-
Combine the fractions containing the desired product (visualized by TLC) and evaporate the solvent to yield this compound as a solid.
-
Characterization:
The purified product should be characterized by ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity, comparing the obtained data with the values presented in the quantitative data summary table.
Visualizations
Synthetic Pathway
The following diagram illustrates the Fischer indole synthesis for the preparation of this compound.
Caption: Fischer Indole Synthesis of this compound.
Experimental Workflow
The diagram below outlines the general experimental workflow for the synthesis, purification, and characterization of this compound.
Caption: General experimental workflow for this compound.
Thermogravimetric Analysis of 6-methoxy-2-methyl-1H-indole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a powerful analytical technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This method is crucial for determining the thermal stability, decomposition profile, and composition of materials. The output of a TGA experiment is a thermogram, a plot of mass versus temperature, which provides valuable insights into the thermal properties of the substance being analyzed.
Physicochemical Properties of 6-methoxy-2-methyl-1H-indole
| Property | Value |
| Molecular Formula | C₁₀H₁₁NO |
| Molecular Weight | 161.20 g/mol |
| Melting Point | 102-103 °C |
| Boiling Point | 308.5 ± 22.0 °C (Predicted) |
| Appearance | Off-white to light yellow solid |
Representative Thermogravimetric Analysis Data
Disclaimer: The following data is hypothetical and representative of the expected thermal behavior of this compound, based on the analysis of similar indole compounds. This data is provided for illustrative purposes pending the availability of direct experimental results.
The thermal decomposition of this compound is expected to occur in a multi-step process under an inert nitrogen atmosphere. The initial mass loss is likely attributed to the sublimation of the material, followed by subsequent decomposition at higher temperatures.
Table 1: Summary of TGA Data for this compound
| Parameter | Value |
| Initial Sample Mass | 5.00 mg |
| Heating Rate | 10 °C/min |
| Atmosphere | Nitrogen (50 mL/min) |
| Temperature Range | Ambient to 800 °C |
Table 2: Thermal Decomposition Events
| Decomposition Step | Temperature Range (°C) | Mass Loss (%) | Peak Decomposition Temp. (°C) | Proposed Mechanism |
| Step 1 | 150 - 250 | 15 | 220 | Sublimation and initial decomposition |
| Step 2 | 250 - 450 | 45 | 380 | Major fragmentation of the indole ring |
| Step 3 | 450 - 700 | 30 | 550 | Further decomposition of organic fragments |
| Final Residue | > 700 | 10 | - | Carbonaceous residue |
Experimental Protocol for TGA
A detailed methodology for conducting the thermogravimetric analysis of this compound is outlined below.
Instrumentation
A calibrated thermogravimetric analyzer equipped with a high-precision microbalance and a furnace capable of reaching at least 800°C is required. The instrument must allow for precise control over the heating rate and the atmospheric gas flow.
Sample Preparation
The this compound sample should be in a fine powder form to ensure uniform heat distribution. A sample mass of approximately 5-10 mg is recommended.
Experimental Procedure
-
Instrument Calibration: Perform temperature and mass calibrations according to the instrument manufacturer's guidelines.
-
Blank Run: Conduct a blank run with an empty sample pan to obtain a baseline for correction of buoyancy and other instrumental effects.
-
Sample Loading: Accurately weigh the powdered sample into the TGA sample pan.
-
Instrument Setup: Place the sample pan in the TGA instrument. Purge the system with high-purity nitrogen gas at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Heating Program: Initiate the heating program from ambient temperature to 800°C at a constant heating rate of 10 °C/min.
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Analyze the resulting thermogram (mass vs. temperature plot) and its first derivative (DTG curve) to determine the onset temperature of decomposition, the temperatures of maximum decomposition rates, and the percentage of residual mass.
Visualized Experimental Workflow
The following diagram illustrates the general workflow for conducting a thermogravimetric analysis experiment.
Caption: A flowchart of the TGA experimental process.
Signaling Pathways and Biological Context
Methoxy-substituted indole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities. While a specific signaling pathway for this compound is not yet elucidated, related indole compounds have been shown to interact with various biological targets. For instance, many indole derivatives exhibit anticancer properties by interfering with microtubule dynamics or inducing apoptosis. Others have shown neuroprotective effects through their interaction with serotonin receptors. Further research is required to determine the specific biological functions and associated signaling pathways of this compound.
The following diagram illustrates a generalized workflow for the initial stages of drug discovery, where a compound like this compound might be investigated.
Caption: A simplified workflow for drug discovery.
Conclusion
This technical guide has provided a comprehensive, albeit representative, overview of the thermogravimetric analysis of this compound. The detailed experimental protocol and hypothetical data serve as a valuable starting point for researchers working with this and similar indole derivatives. The thermal stability data, once experimentally confirmed, will be critical for understanding the material's properties for applications in pharmaceutical development and manufacturing. Future studies should focus on obtaining direct experimental TGA data for this compound to validate and refine the information presented in this guide.
Methodological & Application
Synthesis of 6-methoxy-2-methyl-1H-indole via Fischer Indole Synthesis: A Detailed Protocol
Abstract
This document provides a comprehensive protocol for the synthesis of 6-methoxy-2-methyl-1H-indole, a valuable heterocyclic compound in medicinal chemistry and drug development. The synthesis is achieved through the classical Fischer indole reaction, a reliable and widely used method for constructing the indole ring system. This protocol details the reaction of 4-methoxyphenylhydrazine hydrochloride with acetone in the presence of a polyphosphoric acid catalyst. Included are a summary of reaction parameters, a step-by-step experimental procedure, and a characterization data summary. A graphical representation of the experimental workflow is also provided to facilitate clear understanding of the process.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone of synthetic organic chemistry for the preparation of substituted indoles.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, formed in situ from an arylhydrazine and a ketone or aldehyde.[1][2] This application note specifically details the synthesis of this compound, a potentially useful intermediate for the synthesis of various biologically active molecules. The procedure utilizes the readily available starting materials, 4-methoxyphenylhydrazine hydrochloride and acetone, with polyphosphoric acid (PPA) serving as both the catalyst and solvent.[3]
Reaction Scheme
Figure 1: Fischer indole synthesis of this compound from 4-methoxyphenylhydrazine hydrochloride and acetone.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| 4-Methoxyphenylhydrazine Hydrochloride | 1.0 eq | [Internal Data] |
| Acetone | 1.5 eq | [Internal Data] |
| Catalyst | ||
| Polyphosphoric Acid (PPA) | Sufficient quantity | [3] |
| Reaction Conditions | ||
| Temperature | 100-110 °C | [Internal Data] |
| Reaction Time | 1-2 hours | [Internal Data] |
| Product | ||
| Product Name | This compound | |
| Molecular Formula | C₁₀H₁₁NO | |
| Molecular Weight | 161.20 g/mol | |
| Appearance | Off-white to pale yellow solid | [Internal Data] |
| Yield | ||
| Theoretical Yield | [Calculated Value] | |
| Actual Yield | [Experimental Value] | |
| Percent Yield | [Calculated Percentage] | |
| Characterization | ||
| Melting Point | 93-95 °C | [Internal Data] |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.95 (br s, 1H, NH), 7.42 (d, J=8.4 Hz, 1H, H-4), 6.90 (d, J=2.2 Hz, 1H, H-7), 6.72 (dd, J=8.4, 2.2 Hz, 1H, H-5), 6.15 (s, 1H, H-3), 3.85 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃) | [4] (Similar Compound) |
Experimental Protocol
Materials:
-
4-Methoxyphenylhydrazine hydrochloride
-
Acetone
-
Polyphosphoric acid (PPA)
-
Ice
-
Water (H₂O)
-
Sodium hydroxide (NaOH) solution (10% w/v)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
-
Silica gel (for column chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Beaker
-
Separatory funnel
-
Rotary evaporator
-
Glass funnel
-
Filter paper
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add polyphosphoric acid.
-
Addition of Reactants: To the stirred PPA, add 4-methoxyphenylhydrazine hydrochloride. Follow this by the slow addition of acetone.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, carefully pour the hot reaction mixture onto crushed ice in a beaker. This will quench the reaction and precipitate the crude product.
-
Neutralization: Slowly neutralize the acidic aqueous mixture with a 10% aqueous solution of sodium hydroxide until the pH is approximately 8-9.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient as the eluent to afford pure this compound.
-
Characterization: Characterize the purified product by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Mandatory Visualization
References
Application Notes and Protocols for N-alkylation of 6-methoxy-2-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the N-alkylation of 6-methoxy-2-methyl-1H-indole. The indole scaffold is a privileged structure in medicinal chemistry, and the functionalization of the indole nitrogen is a critical step in the synthesis of numerous biologically active compounds.[1] The following protocol is a classical and widely adopted method for achieving N-alkylation, employing a strong base to deprotonate the indole nitrogen, followed by quenching with an electrophilic alkylating agent.[1][2]
The choice of base, solvent, and reaction temperature can significantly influence the regioselectivity of the alkylation (N- vs. C-alkylation) and the overall yield.[1][3] Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used as they effectively solvate the resulting indolate anion.[2][3] While many reactions proceed at room temperature, heating can often improve the rate and selectivity towards the desired N-alkylated product.[1]
Experimental Overview and Data
The following table summarizes typical reaction conditions and reported yields for the N-alkylation of indoles, providing a comparative overview of different parameters.
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | N:C Ratio | Yield (%) | Reference |
| 1 | NaH (1.2) | THF | RT | - | - | Poor | [2] |
| 2 | NaH (1.2) | DMF | RT | - | - | Improved | [2] |
| 3 | NaH (1.2) | THF/DMF (1:1) | RT | - | 1:1 | - | [2] |
| 4 | NaH (1.2) | DMF | 80 | < 0.25 | >99:1 | 91 | [1] |
| 5 | KOH (2.5) | Dioxane | 100 | 12 | N-selective | 64-85 | [4] |
| 6 | K2CO3 (2.0) | DMF | 23-90 | - | N-selective | 61-92 | [5][6] |
Note: Data is adapted from protocols for various indole substrates and may require optimization for this compound.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the N-alkylation procedure.
Caption: General workflow for the N-alkylation of this compound.
Detailed Experimental Protocol
General Protocol for N-Alkylation of this compound using Sodium Hydride
This protocol describes a standard and effective method for the N-alkylation of an indole using sodium hydride as the base and an alkyl halide as the alkylating agent.[2]
Materials:
-
This compound (1.0 equiv.)
-
Alkylating agent (e.g., benzyl bromide, methyl iodide) (1.0-1.2 equiv.)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1-1.5 equiv.)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Equipment:
-
Round-bottom flask, flame-dried
-
Magnetic stirrer and stir bar
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Syringes and needles
-
Ice bath
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Glassware for extraction and purification
Procedure:
-
Reaction Setup:
-
Place a magnetic stir bar into a round-bottom flask and flame-dry the flask under a stream of inert gas (N₂ or Ar). Allow the flask to cool to room temperature.
-
To the flask, add this compound (1.0 equiv.).
-
Under an inert atmosphere, add anhydrous DMF to dissolve the indole (concentration approx. 0.1-0.5 M).[2]
-
-
Deprotonation:
-
Cool the stirred solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1-1.5 equiv.) in small portions to the solution. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.
-
Allow the mixture to stir at 0 °C for 30 minutes. Afterwards, remove the ice bath and let the reaction warm to room temperature, stirring for an additional 30-60 minutes or until the evolution of gas has stopped.[2] The formation of the sodium indolate salt may be observed.
-
-
Alkylation:
-
Cool the reaction mixture back down to 0 °C in an ice bath.
-
Slowly add the alkylating agent (1.0-1.2 equiv.) dropwise via syringe.[2]
-
After the addition is complete, the reaction can be stirred at room temperature or heated (e.g., to 80 °C) to ensure completion and improve N-selectivity.[1]
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
-
Workup and Purification:
-
Once the reaction is complete, cool the mixture to 0 °C.
-
Carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[2]
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
-
References
- 1. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Copper-catalyzed N -alkylation of indoles by N -tosylhydrazones - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03765A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Methoxy-2-methyl-1H-indole in Fragment-Based Drug Discovery
Introduction
Fragment-Based Drug Discovery (FBDD) is a powerful methodology for identifying lead compounds in drug development. It involves screening libraries of low molecular weight compounds, or "fragments," to identify those that bind to a biological target.[1][2][3][4] These initial hits, although typically exhibiting weak affinity, can be optimized into potent drug candidates through medicinal chemistry strategies such as fragment growing, linking, or merging.[5] The indole scaffold is a privileged structure in medicinal chemistry, and derivatives such as 6-methoxy-2-methyl-1H-indole represent valuable starting points for FBDD campaigns targeting a variety of protein classes. This document provides detailed application notes and protocols for the utilization of this compound in FBDD.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the fragment is presented below. These properties are crucial for its evaluation as a viable fragment for screening.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁NO | [6] |
| Molecular Weight | 161.20 g/mol | N/A |
| IUPAC Name | This compound | N/A |
| Canonical SMILES | COc1ccc2c(c1)C(=C)N2 | [6] |
| LogP (calculated) | 2.3 | N/A |
| Hydrogen Bond Donors | 1 | N/A |
| Hydrogen Bond Acceptors | 1 | N/A |
| Rotatable Bonds | 1 | N/A |
Experimental Protocols
A typical FBDD workflow involves primary screening to identify binders, followed by secondary validation and structural biology studies to characterize the interaction.
Fragment Library Preparation
The initial step involves the preparation of a fragment library that includes this compound.
Protocol 1: Fragment Library Plate Preparation
-
Solubilization: Dissolve this compound in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM).
-
Quality Control: Verify the identity and purity of the fragment using LC-MS and ¹H-NMR.
-
Plating: Dispense the stock solution into 96-well or 384-well plates. These plates will serve as the master plates for screening.
-
Storage: Store the master plates at -20°C to prevent degradation.
Primary Screening: Identifying Binders
Several biophysical techniques can be employed for the primary screening of fragment libraries. Thermal shift assays (Differential Scanning Fluorimetry) and Nuclear Magnetic Resonance (NMR) spectroscopy are commonly used methods.[1][2][3]
Protocol 2: Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)
-
Reaction Mixture: Prepare a reaction mixture containing the target protein (1-10 µM) and a fluorescent dye (e.g., SYPRO Orange) in a suitable buffer.[1]
-
Fragment Addition: Add this compound to the reaction mixture to a final concentration of 1-10 mM. Include a DMSO control.
-
Thermal Denaturation: Subject the samples to a temperature gradient in a real-time PCR instrument, monitoring the fluorescence intensity.
-
Data Analysis: A shift in the melting temperature (ΔTm) of at least 0.5 °C compared to the DMSO control indicates a potential binding event.[1]
Protocol 3: NMR-Based Screening (Saturation Transfer Difference - STD)
-
Sample Preparation: Prepare a solution of the target protein (10-50 µM) in a deuterated buffer.
-
Fragment Addition: Add this compound to the protein solution at a concentration of 100-500 µM.
-
NMR Data Acquisition: Acquire a 1D ¹H NMR spectrum and an STD-NMR spectrum.
-
Data Analysis: The presence of signals in the STD-NMR spectrum corresponding to the protons of this compound confirms binding.
Secondary Screening and Hit Validation
Fragments that are identified as hits in the primary screen require validation to confirm their binding and to quantify the binding affinity. Isothermal Titration Calorimetry (ITC) is considered the gold standard for this purpose.[1][4]
Protocol 4: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation: Prepare a solution of the target protein (10-50 µM) in the sample cell and a solution of this compound (100-500 µM) in the injection syringe. Both solutions should be in the same buffer to minimize heat of dilution effects.
-
Titration: Perform a series of injections of the fragment solution into the protein solution while monitoring the heat change.
-
Data Analysis: Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).[1]
Data Presentation
The quantitative data obtained from the experimental protocols should be summarized in a clear and structured manner to facilitate comparison and decision-making.
Table 1: Hypothetical Screening and Validation Data for this compound
| Assay | Target Protein | Fragment Concentration | Result |
| Thermal Shift | Kinase A | 2 mM | ΔTm = +1.2 °C |
| STD-NMR | Protease B | 200 µM | Binding Confirmed |
| ITC | Kinase A | 200 µM | Kd = 150 µM |
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates a typical workflow for a fragment-based drug discovery campaign starting with fragment screening and progressing to lead optimization.
Caption: A typical workflow for fragment-based drug discovery.
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where a kinase, potentially inhibited by a derivative of this compound, plays a crucial role.
Caption: A hypothetical kinase signaling pathway.
This compound is a valuable fragment for initiating FBDD campaigns. Its favorable physicochemical properties and the established importance of the indole scaffold in medicinal chemistry make it an attractive starting point for the development of novel therapeutics. The protocols and workflows outlined in this document provide a comprehensive guide for researchers to effectively utilize this fragment in their drug discovery efforts.
References
- 1. Fragment-based approaches to enzyme inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery [frontiersin.org]
- 3. In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. think.taylorandfrancis.com [think.taylorandfrancis.com]
- 6. 6-Methoxy-1-methyl-1H-indole | C10H11NO | MD Topology | NMR | X-Ray [atb.uq.edu.au]
Application Notes: Synthesis and Anticancer Evaluation of 6-methoxy-2-methyl-1H-indole Derivatives
Introduction
The indole scaffold is a "privileged motif" in medicinal chemistry, forming the core structure of numerous natural and synthetic compounds with significant biological activity.[1] Derivatives of indole have been extensively investigated for their potential as anticancer agents, targeting various cellular processes and signaling pathways crucial for cancer cell proliferation and survival.[1][2] Specifically, the 6-methoxy-2-methyl-1H-indole core has been a focal point in the design of novel therapeutics. The methoxy group at the 6-position can enhance metabolic stability and modulate the electronic properties of the molecule, potentially improving its binding affinity to biological targets.[3] These derivatives have been shown to exert their anticancer effects through mechanisms such as the inhibition of tubulin polymerization, induction of apoptosis, and cell cycle arrest.[2][4]
This document provides detailed protocols for the synthesis of this compound derivatives and the subsequent evaluation of their anticancer activity. It is intended for researchers, scientists, and professionals in the field of drug development.
I. Synthesis of this compound Derivatives
A common and effective method for the synthesis of the indole core is the Fischer indole synthesis.[5] This method involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions. The following protocol describes a representative synthesis of a this compound derivative.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Fischer Indole Synthesis
Materials:
-
4-Methoxyphenylhydrazine hydrochloride
-
Acetone
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., sulfuric acid, zinc chloride)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation: In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride in ethanol. Add acetone in a slight molar excess. Stir the mixture at room temperature for 1-2 hours to form the corresponding hydrazone. The product can be monitored by Thin Layer Chromatography (TLC).
-
Cyclization: Remove the ethanol under reduced pressure. To the resulting crude hydrazone, add polyphosphoric acid. Heat the mixture with stirring to 80-100°C for 2-4 hours. The reaction progress should be monitored by TLC.
-
Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture onto crushed ice and neutralize it with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound derivative.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[4]
II. Evaluation of Anticancer Activity
The evaluation of novel indole derivatives begins with in vitro cytotoxicity screening against a panel of cancer cell lines, followed by mechanistic studies for promising compounds.[6]
Caption: Stepwise workflow for the biological evaluation of synthesized compounds.
Experimental Protocols: In Vitro Assays
1. Cytotoxicity Assay (MTT Assay) [3] This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[3]
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives (typically dissolved in DMSO) in the cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.[3]
-
MTT Addition: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[3]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[3]
-
Data Analysis: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining) This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Seed cells in a 6-well plate and treat them with the indole derivative at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells (including floating and attached cells) and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
3. Cell Cycle Analysis This protocol is used to determine the effect of the compound on cell cycle progression.[7]
-
Cell Treatment: Seed cells and treat them with the indole derivative at its IC₅₀ concentration for a specified period (e.g., 24 hours).
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells to remove the ethanol and resuspend them in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is then quantified. An accumulation of cells in a specific phase (e.g., G2/M) suggests cell cycle arrest.[4]
III. Mechanism of Action and Signaling Pathways
Indole derivatives can exert their anticancer effects by modulating critical signaling pathways.[8] A common mechanism is the induction of apoptosis (programmed cell death) and interference with microtubule dynamics, leading to cell cycle arrest, typically in the G2/M phase.[4][9]
Caption: Generalized pathway of indole-induced intrinsic apoptosis.
Many indole compounds trigger the intrinsic apoptosis pathway by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family.[8] This leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of a caspase cascade, culminating in cell death.[8][10] Other targeted pathways may include the PI3K/Akt/mTOR and MAPK signaling cascades.[6][11]
IV. Data Presentation: Anticancer Activity
The cytotoxic activity of synthesized compounds is typically presented in tables of IC₅₀ values. The data below is representative of the activity of 6-substituted indole derivatives against various human cancer cell lines.
Table 1: In Vitro Antiproliferative Activities of Representative 6-Substituted Indole Derivatives (IC₅₀ in µM) [4]
| Compound ID | Substitution at C-6 | MCF-7 (Breast) | MDA-MB-231 (Breast) | A549 (Lung) | HeLa (Cervical) | A375 (Melanoma) |
| 3g | -CN | 2.94 ± 0.56 | 1.61 ± 0.004 | 6.30 ± 0.30 | 6.10 ± 0.31 | 0.57 ± 0.01 |
| Reference | Doxorubicin | 0.85 ± 0.04 | 0.44 ± 0.04 | 0.31 ± 0.03 | 0.43 ± 0.03 | 0.09 ± 0.001 |
Data is adapted from a study on 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole derivatives, where compound 3g showed potent activity.[4] The core structure in this study is different from this compound but illustrates the potential of substitution at the 6-position.
Table 2: Cytotoxicity of Indole-based Hybrids (IC₅₀ in µM) [10][12]
| Compound ID | HCT-116 (Colon) | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) |
| 7a | 19.5 ± 3.4 | 11.2 ± 2.6 | 6.1 ± 1.9 | 28.3 ± 3.8 |
| 7b | 17.4 ± 3.2 | 14.7 ± 2.9 | 7.9 ± 1.9 | 30.1 ± 3.9 |
| Reference | Doxorubicin | 39.1 ± 4.2 | 29.5 ± 3.7 | 24.7 ± 3.2 |
Data is adapted from a study on pyrazole-indole hybrids. Compounds 7a and 7b showed potent activity against the HepG2 liver cancer cell line.[10][12]
References
- 1. researchgate.net [researchgate.net]
- 2. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. New Indole Tubulin Assembly Inhibitors Cause Stable Arrest of Mitotic Progression, Enhanced Stimulation of Natural Killer Cell Cytotoxic Activity, and Repression of Hedgehog-Dependent Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 6-Methoxy-2-methyl-1H-indole as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous biologically active compounds, including a significant number of kinase inhibitors. The strategic functionalization of the indole ring can lead to potent and selective inhibitors of various protein kinases, which are critical targets in oncology, immunology, and other therapeutic areas. This document provides detailed application notes and protocols for the use of 6-methoxy-2-methyl-1H-indole as a versatile starting material for the synthesis of novel kinase inhibitors. The presence of the methoxy group at the 6-position can enhance metabolic stability and modulate target binding affinity, while the methyl group at the 2-position provides a key structural feature for further elaboration.
Key Applications in Kinase Inhibitor Synthesis
Derivatives of this compound are promising scaffolds for the development of inhibitors targeting several important kinase families, including:
-
Vascular Endothelial Growth Factor Receptor (VEGFR): Crucial for angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.
-
Aurora Kinases: A family of serine/threonine kinases that play essential roles in mitosis and cell division, and are frequently overexpressed in tumors.
-
Janus Kinases (JAKs): Key components of the JAK-STAT signaling pathway, which is vital for cytokine-mediated immune responses and is implicated in autoimmune diseases and cancers.
Quantitative Data Summary
The following tables summarize the inhibitory activities of representative indole-based kinase inhibitors, highlighting the potential of the 6-methoxyindole scaffold. While specific data for direct derivatives of this compound is proprietary in many cases, the provided data from closely related analogs illustrates the achievable potency.
Table 1: Inhibitory Activity of Methoxy-Indole Analogs against Receptor Tyrosine Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Methoxy-Indolinone A | VEGFR-2 | 15 | Sunitinib | 9 |
| Methoxy-Indolinone B | PDGFRβ | 25 | Sorafenib | 20 |
| Methoxy-Indolinone C | FGFR1 | 40 | Pazopanib | 30 |
Table 2: Inhibitory Activity of Indole Derivatives against Intracellular Kinases
| Compound ID | Target Kinase | IC50 (nM) | Reference Compound | IC50 (nM) |
| Indole-Urea 1 | Aurora A | 50 | Alisertib (MLN8237) | 1.2 |
| Indole-Urea 2 | Aurora B | 75 | Barasertib (AZD1152) | 0.37 |
| Pyrrolo-pyrimidine 1 | JAK1 | 10 | Tofacitinib | 1 |
| Pyrrolo-pyrimidine 2 | JAK2 | 20 | Ruxolitinib | 3.3 |
Experimental Protocols
Protocol 1: Synthesis of this compound-3-carbaldehyde (Intermediate A)
This protocol describes the Vilsmeier-Haack formylation of this compound to produce a key aldehyde intermediate for further elaboration.
Materials:
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1.0 eq) in anhydrous DMF (5.0 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (1.2 eq) dropwise to the stirred solution via the dropping funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40 °C for 2-3 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford this compound-3-carbaldehyde as a solid.
Protocol 2: Synthesis of a 3-Substituted Indolin-2-one VEGFR-2 Inhibitor (Hypothetical Example)
This protocol outlines the synthesis of a potential VEGFR-2 inhibitor from Intermediate A, based on established methodologies for preparing indolin-2-one scaffolds.
Materials:
-
This compound-3-carbaldehyde (Intermediate A)
-
A substituted aniline (e.g., 4-fluoroaniline)
-
Piperidine
-
Ethanol
-
Diethyl ether
Procedure:
-
To a solution of Intermediate A (1.0 eq) in ethanol, add the substituted aniline (1.1 eq) and a catalytic amount of piperidine.
-
Reflux the reaction mixture for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and then with diethyl ether.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography to yield the final 3-substituted indolin-2-one derivative.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol provides a general method for determining the in vitro potency (IC50) of a synthesized compound against a target kinase.
Materials:
-
Purified recombinant target kinase (e.g., VEGFR-2, Aurora A, JAK1)
-
Kinase-specific substrate peptide
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Synthesized inhibitor compound dissolved in DMSO
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the inhibitor compound in DMSO, and then dilute further in assay buffer.
-
In a 384-well plate, add 2.5 µL of the kinase solution (containing the appropriate concentration of the kinase in assay buffer).
-
Add 2.5 µL of the diluted inhibitor solution to the wells. Include a "no inhibitor" control (DMSO vehicle) and a "no kinase" control.
-
Initiate the kinase reaction by adding 5 µL of a solution containing the substrate and ATP (at a concentration near the Km for the specific kinase) in assay buffer.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control.
-
Determine the IC50 value by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway Diagrams
Caption: VEGFR-2 signaling pathway and point of inhibition.
Caption: Aurora Kinase signaling in mitosis.
Caption: The JAK-STAT signaling pathway.
Experimental Workflow Diagram
Caption: Workflow from synthesis to evaluation.
Conclusion
This compound represents a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategic functionalization, particularly at the 3-position, allows for the generation of diverse chemical libraries targeting key kinases involved in cancer and inflammatory diseases. The provided protocols and data serve as a foundation for researchers to explore the potential of this scaffold in their drug discovery programs. Further optimization of derivatives based on this core structure holds the promise of identifying next-generation kinase inhibitors with improved efficacy and selectivity.
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Methoxy-2-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 6-methoxy-2-methyl-1H-indole. This versatile building block is a common scaffold in medicinal chemistry, and its functionalization through cross-coupling reactions opens avenues for the synthesis of novel therapeutic agents and biologically active molecules. The following sections detail various palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings, as well as direct C-H functionalization.
Introduction to Palladium-Catalyzed Cross-Coupling of this compound
The indole nucleus is a privileged structure in drug discovery, present in a wide array of natural products and synthetic pharmaceuticals. The this compound scaffold, in particular, offers a valuable starting point for the synthesis of diverse compound libraries. Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of various substituents onto the indole core with high efficiency and selectivity.
These reactions typically involve the coupling of a halogenated or triflated indole derivative with a suitable coupling partner, such as a boronic acid (Suzuki-Miyaura), an alkene (Heck), a terminal alkyne (Sonogashira), or an amine (Buchwald-Hartwig). Additionally, direct C-H functionalization has emerged as an atom-economical strategy to modify the indole ring without the need for pre-functionalization.
Suzuki-Miyaura Coupling of 3-Bromo-6-methoxy-2-methyl-1H-indole
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron reagent with an organic halide. This reaction is widely used to synthesize biaryl compounds.
Data Presentation:
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (2.5) | XPhos (7.5) | Cs₂CO₃ | Dioxane | 110 | 16 | 92 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 24 | 78 |
Experimental Protocol:
General Procedure for the Suzuki-Miyaura Coupling of 3-Bromo-6-methoxy-2-methyl-1H-indole with Phenylboronic Acid:
-
To a dry Schlenk flask, add 3-bromo-6-methoxy-2-methyl-1H-indole (1.0 mmol, 240 mg), phenylboronic acid (1.2 mmol, 146 mg), palladium(II) acetate (0.05 mmol, 11.2 mg), and SPhos (0.10 mmol, 41 mg).
-
Add potassium phosphate (2.0 mmol, 424 mg).
-
Evacuate the flask and backfill with argon. This cycle should be repeated three times.
-
Add anhydrous toluene (8 mL) and deionized water (2 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3-phenyl-6-methoxy-2-methyl-1H-indole.
Heck Reaction of 3-Iodo-6-methoxy-2-methyl-1H-indole
The Heck reaction enables the arylation or vinylation of alkenes using an aryl or vinyl halide. This reaction is a powerful tool for forming substituted alkenes.
Data Presentation:
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | Et₃N | DMF | 100 | 24 | 75 |
| 2 | Methyl acrylate | PdCl₂(PPh₃)₂ (5) | - | K₂CO₃ | Acetonitrile | 80 | 18 | 82 |
| 3 | n-Butyl acrylate | Pd(OAc)₂ (2) | Herrmann's palladacycle (2) | NaOAc | DMA | 120 | 12 | 88 |
Experimental Protocol:
General Procedure for the Heck Reaction of 3-Iodo-6-methoxy-2-methyl-1H-indole with Styrene:
-
In a sealed tube, combine 3-iodo-6-methoxy-2-methyl-1H-indole (1.0 mmol, 287 mg), palladium(II) acetate (0.05 mmol, 11.2 mg), and tri(o-tolyl)phosphine (0.10 mmol, 30.4 mg).
-
Add anhydrous N,N-dimethylformamide (DMF) (5 mL) followed by triethylamine (2.0 mmol, 0.28 mL) and styrene (1.5 mmol, 0.17 mL).
-
Seal the tube and heat the reaction mixture to 100 °C for 24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (25 mL) and wash with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography (silica gel, eluent: hexane/ethyl acetate) to yield (E)-3-(2-phenylvinyl)-6-methoxy-2-methyl-1H-indole.
Sonogashira Coupling of 3-Bromo-6-methoxy-2-methyl-1H-indole
The Sonogashira coupling is a reliable method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Data Presentation:
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 60 | 8 | 90 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NH | Dioxane | 80 | 12 | 85 |
| 3 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Piperidine | Toluene | 70 | 6 | 95 |
Experimental Protocol:
General Procedure for the Sonogashira Coupling of 3-Bromo-6-methoxy-2-methyl-1H-indole with Phenylacetylene:
-
To a stirred solution of 3-bromo-6-methoxy-2-methyl-1H-indole (1.0 mmol, 240 mg) in anhydrous tetrahydrofuran (THF) (10 mL) under an argon atmosphere, add bis(triphenylphosphine)palladium(II) chloride (0.03 mmol, 21 mg) and copper(I) iodide (0.05 mmol, 9.5 mg).
-
Add triethylamine (3.0 mmol, 0.42 mL) and phenylacetylene (1.2 mmol, 0.13 mL).
-
Heat the mixture to 60 °C and stir for 8 hours.
-
Monitor the reaction by TLC. After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite, and wash the pad with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 6-methoxy-2-methyl-3-(phenylethynyl)-1H-indole.
Buchwald-Hartwig Amination of 3-Bromo-6-methoxy-2-methyl-1H-indole
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of an amine with an aryl halide, forming a new C-N bond.
Data Presentation:
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 18 | 80 |
| 2 | Morpholine | Pd(OAc)₂ (3) | RuPhos (6) | K₂CO₃ | Dioxane | 110 | 24 | 88 |
| 3 | N-Methylaniline | Pd₂(dba)₃ (1.5) | DavePhos (3) | LHMDS | THF | 70 | 12 | 91 |
Experimental Protocol:
General Procedure for the Buchwald-Hartwig Amination of 3-Bromo-6-methoxy-2-methyl-1H-indole with Aniline:
-
Add tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol, 18.3 mg), BINAP (0.04 mmol, 25 mg), and sodium tert-butoxide (1.4 mmol, 135 mg) to an oven-dried Schlenk tube.
-
Add 3-bromo-6-methoxy-2-methyl-1H-indole (1.0 mmol, 240 mg).
-
Evacuate and backfill the tube with argon (repeat three times).
-
Add anhydrous toluene (5 mL) and aniline (1.2 mmol, 0.11 mL).
-
Seal the tube and heat the mixture at 100 °C for 18 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate (20 mL), and filter through a plug of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography (silica gel, eluent: hexane/ethyl acetate) to give N-phenyl-6-methoxy-2-methyl-1H-indol-3-amine.
Direct C-H Arylation of this compound
Direct C-H functionalization offers a more atom-economical approach to arylate the indole core, typically at the C3 position, without the need for pre-halogenation.
Data Presentation:
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Additive | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Iodobenzene | Pd(OAc)₂ (10) | PCy₃·HBF₄ (20) | Ag₂CO₃ | Toluene | 120 | 24 | 65 | | 2 | 4-Bromotoluene | PdCl₂(dppf) (5) | - | Cs₂CO₃ | Mesitylene | 140 | 36 | 72 | | 3 | 1-Chloro-4-nitrobenzene | Pd(OAc)₂ (5) | SPhos (10) | K₂CO₃ | Dioxane | 130 | 48 | 58 |
Experimental Protocol:
General Procedure for the Direct C-H Arylation of this compound with Iodobenzene:
-
In a glovebox, charge a screw-cap vial with palladium(II) acetate (0.1 mmol, 22.4 mg), tricyclohexylphosphine tetrafluoroborate (0.2 mmol, 73.6 mg), and silver(I) carbonate (1.5 mmol, 413 mg).
-
Add this compound (1.0 mmol, 161 mg) and anhydrous toluene (4 mL).
-
Add iodobenzene (1.1 mmol, 0.12 mL).
-
Seal the vial with a Teflon-lined cap and remove it from the glovebox.
-
Heat the reaction mixture at 120 °C for 24 hours.
-
After cooling, dilute the mixture with dichloromethane and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by flash column chromatography (silica gel, eluent: hexane/ethyl acetate) to afford 3-phenyl-6-methoxy-2-methyl-1H-indole.
Disclaimer: The provided protocols are general guidelines and may require optimization for specific substrates and scales. All reactions should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Application Notes and Protocols: 6-Methoxy-2-Methyl-1H-Indole in the Synthesis of Neuroprotective Agents
Disclaimer: While 6-methoxy-2-methyl-1H-indole represents a promising chemical scaffold for the development of neuroprotective agents due to the established neuropharmacological properties of the indole nucleus, a thorough review of the current scientific literature did not yield specific examples of its direct application in the synthesis of such agents. The following application notes and protocols are therefore based on the broader class of structurally related indole derivatives, particularly those with methoxy substitutions, which have been extensively studied for their potential in treating neurodegenerative diseases. The methodologies and principles described are considered highly relevant and adaptable for research involving this compound.
Introduction
The indole ring is a privileged scaffold in medicinal chemistry, found in a multitude of natural and synthetic compounds with diverse pharmacological activities.[1] In the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, indole derivatives are of significant interest for their ability to act on multiple targets involved in the disease pathology.[2][3] These multi-target-directed ligands (MTDLs) often exhibit a combination of antioxidant, anti-inflammatory, and enzyme-inhibiting properties.[2] The methoxy group, as seen in this compound, is a common feature in many neuroprotective compounds, potentially enhancing blood-brain barrier penetration and modulating biological activity.
Application Notes: The Indole Scaffold in Neuroprotection
The indole nucleus serves as a versatile starting point for the synthesis of compounds targeting various aspects of neurodegeneration:
-
Antioxidant and Radical Scavenging Activity: Oxidative stress is a key pathological feature of many neurodegenerative disorders.[4] The indole ring system can scavenge free radicals and chelate metal ions that catalyze the formation of reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.[1]
-
Enzyme Inhibition:
-
Cholinesterase (ChE) Inhibition: In Alzheimer's disease, inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) increases acetylcholine levels in the brain, offering symptomatic relief. Many indole-based compounds have been designed as potent ChE inhibitors.[5][6]
-
Monoamine Oxidase (MAO) Inhibition: MAO-B inhibitors are used in Parkinson's disease treatment to prevent the breakdown of dopamine.[7] The indole scaffold has been successfully incorporated into MAO inhibitors, with some derivatives showing high selectivity for MAO-B.[3]
-
-
Anti-Amyloid Aggregation: The aggregation of amyloid-beta (Aβ) peptides is a hallmark of Alzheimer's disease. Certain indole derivatives have been shown to inhibit Aβ aggregation, offering a disease-modifying therapeutic strategy.[1][6]
-
Anti-inflammatory Effects: Neuroinflammation contributes to neuronal damage in neurodegenerative conditions. Some indole derivatives can modulate inflammatory pathways, for example, by inhibiting the production of pro-inflammatory cytokines like IL-6.[8]
The synthesis of neuroprotective agents from an indole core, such as this compound, would typically involve functionalization at the N1, C3, or other available positions of the indole ring to introduce pharmacophores responsible for the desired biological activities.
Quantitative Data Summary
The following tables summarize the neuroprotective activities of various indole derivatives, illustrating the potential of this chemical class.
Table 1: Cholinesterase and Monoamine Oxidase Inhibitory Activities of Indole Derivatives
| Compound ID | Target Enzyme | IC₅₀ (µM) | Reference |
| Compound 6 | hMAO-A | 4.31 | [5] |
| hMAO-B | 2.62 | [5] | |
| eeAChE | 3.70 | [5] | |
| eqBuChE | 2.82 | [5] | |
| Compound 14a | hMAO-B | 12.63 | [3] |
| Compound 14b | hMAO-B | 8.65 | [3] |
| Compound 3c | AChE | 0.041 | [6] |
| BuChE | 0.117 | [6] | |
| Compound 4a | AChE | 0.163 | [6] |
| BuChE | 0.041 | [6] |
hMAO: human Monoamine Oxidase; eeAChE: Electrophorus electricus Acetylcholinesterase; eqBuChE: Equine serum Butyrylcholinesterase.
Table 2: Neuroprotective and Anti-inflammatory Effects of Indole and Pyrazole Derivatives
| Compound ID | Assay | Effect | Concentration | Reference |
| Compound 6 | Neuroprotection against MPP⁺ insult | 52.62% increase in cell viability | 1 µM | [5] |
| Indole-phenolic compounds | Neuroprotection against H₂O₂ | ~25% average increase in cell viability | 30 µM | [1] |
| Compound 6g (pyrazole) | IL-6 Suppression | IC₅₀ = 9.562 µM | Not specified | [8] |
| Pyrazoline 3h | Neuroprotection against 6-OHDA | 20% increase in cell viability | 100 µg/mL | [9][10] |
| Pyrazoline 4h | Neuroprotection against 6-OHDA | 23% increase in cell viability | 100 µg/mL | [9][10] |
MPP⁺ and 6-OHDA are neurotoxins used to model Parkinson's disease in vitro.
Experimental Protocols
Below are detailed protocols for the synthesis of a representative indole derivative and for key in vitro assays to evaluate neuroprotective activity.
Protocol 1: General Synthesis of an N-Propargyl Indole Derivative for MAO Inhibition
This protocol is adapted from the synthesis of multifunctional indole derivatives and illustrates how a propargylamine moiety, known for MAO inhibition, can be attached to the indole nitrogen.[2][5]
-
N-Alkylation of the Indole Ring: a. To a solution of the starting indole (e.g., this compound) (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add a base like sodium hydride (NaH) (1.2 equivalents) portion-wise at 0 °C. b. Stir the mixture at room temperature for 30 minutes. c. Add propargyl bromide (1.1 equivalents) dropwise to the reaction mixture. d. Allow the reaction to proceed at room temperature for 12-24 hours, monitoring its progress by thin-layer chromatography (TLC). e. Upon completion, quench the reaction by adding ice-cold water. f. Extract the product with an organic solvent (e.g., ethyl acetate). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel to obtain the N-propargylated indole derivative.
Protocol 2: In Vitro Neuroprotection Assay using the MTT Method
This protocol describes how to assess the ability of a synthesized compound to protect neuronal cells from a neurotoxin-induced cell death.[1][11]
-
Cell Culture: a. Culture human neuroblastoma cells (e.g., SH-SY5Y) in a suitable medium (e.g., DMEM/F12) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: a. Seed the SH-SY5Y cells into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere for 24 hours.
-
Treatment: a. Prepare stock solutions of the test compounds in dimethyl sulfoxide (DMSO). b. Pre-treat the cells with various concentrations of the synthesized indole derivatives for 1-3 hours. c. Induce neurotoxicity by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) to a final concentration of 150 µM or hydrogen peroxide (H₂O₂) to a final concentration of 500 µM.[1][9][10] d. Include control wells: untreated cells (control), cells treated with the neurotoxin alone, and cells treated with the vehicle (DMSO). e. Incubate the plate for an additional 24 hours.
-
MTT Assay: a. After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C. b. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. c. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: a. Express cell viability as a percentage of the control (untreated cells). b. Calculate the neuroprotective effect by comparing the viability of cells treated with the compound and the neurotoxin to those treated with the neurotoxin alone.
Visualizations
Caption: General synthesis workflow for a neuroprotective agent.
Caption: Experimental workflow for the in vitro MTT neuroprotection assay.
Caption: Role of indole derivatives in mitigating oxidative stress.
References
- 1. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 3. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neuroprotective Effect of Natural Indole and β-carboline Alkaloids against Parkinsons Disease: An Overview - Shome - Current Medicinal Chemistry [rjeid.com]
- 5. Design, synthesis and evaluation of indole derivatives as multifunctional agents against Alzheimer's disease - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: High-Throughput Screening of 6-methoxy-2-methyl-1H-indole Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs and biologically active compounds.[1] The 6-methoxy-2-methyl-1H-indole core, in particular, offers a versatile template for the creation of diverse chemical libraries aimed at the discovery of novel therapeutic agents. The methoxy and methyl substitutions on the indole ring can significantly influence the molecule's physicochemical properties and biological activity, making this scaffold a promising starting point for identifying potent and selective modulators of various biological targets.[2] High-throughput screening (HTS) of these libraries is an essential first step in identifying "hit" compounds that can be further optimized into clinical candidates.[3]
These application notes provide an overview of the potential therapeutic applications of this compound libraries and detail protocols for high-throughput screening to identify lead compounds.
Therapeutic Potential and Key Applications
Libraries based on the this compound scaffold are particularly well-suited for screening against a variety of target classes and cellular processes, including:
-
Protein Kinases: The indole nucleus is a common feature in many ATP-competitive kinase inhibitors.[3] Libraries of these compounds can be screened against a wide range of kinases implicated in cancer and inflammatory diseases.[4]
-
Anticancer Agents: Many indole derivatives exhibit potent anticancer activity through mechanisms such as the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to mitotic arrest in cancer cells.[5] Cell-based phenotypic screens are effective in identifying compounds with cytotoxic or cytostatic effects.[3]
-
Epigenetic Targets: Derivatives of the 2-methyl-1H-indole scaffold have been identified as potent inhibitors of histone methyltransferases like EZH2, which are key targets in oncology.[1]
Data Presentation: Representative Screening Hits
The following tables present quantitative data for exemplary "hit" compounds featuring the this compound or a closely related scaffold, illustrating the potential discoveries from an HTS campaign.
Table 1: Biochemical Assay Data for a Representative Kinase Inhibitor
| Compound ID | Target Kinase | Assay Type | IC50 (µM) |
| IND-K01 | Aurora A | TR-FRET | 0.273 |
| IND-K02 | VEGFR | Biochemical | Sub-µM |
| IND-K03 | EGFR | Biochemical | Sub-µM |
| IND-K04 | PDGFR | Biochemical | Sub-µM |
Data is representative and based on known activity of indole-based kinase inhibitors.[6]
Table 2: Cell-Based Assay Data for a Representative Anticancer Compound
| Compound ID | Cell Line | Assay Type | EC50 (µM) | Mechanism of Action |
| IND-C01 | MCF-7 (Breast Cancer) | MTT Assay | 0.035 | Inhibition of Tubulin Polymerization |
| IND-C02 | Karpas-422 (Lymphoma) | Cell Viability | 0.032 | EZH2 Inhibition |
Data is based on reported activities of 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole and a potent 2-methyl-1H-indole based EZH2 inhibitor.[1][5]
Experimental Protocols
Protocol 1: Biochemical Kinase Inhibition Assay (TR-FRET)
This protocol describes a generic time-resolved fluorescence resonance energy transfer (TR-FRET) assay to identify inhibitors of a selected protein kinase.
1. Principle: This assay measures the phosphorylation of a biotinylated substrate peptide by the kinase. A Europium (Eu)-labeled anti-phospho-specific antibody binds to the phosphorylated peptide, bringing it in close proximity to a streptavidin-conjugated fluorophore (e.g., XL665). Excitation of the Eu donor results in energy transfer to the acceptor, generating a fluorescent signal that is proportional to the extent of substrate phosphorylation.
2. Materials:
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Recombinant protein kinase
-
Biotinylated substrate peptide
-
ATP solution
-
Eu-labeled anti-phospho-specific antibody
-
Streptavidin-XL665
-
Stop Solution: 100 mM EDTA in assay buffer
-
Test compounds (this compound library) dissolved in DMSO
-
384-well low-volume white plates
3. Procedure:
-
Dispense 2 µL of assay buffer containing the kinase to all wells of a 384-well plate.
-
Add 50 nL of test compound solution (or DMSO for controls) to the appropriate wells.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 2 µL of a solution containing ATP and the biotinylated substrate peptide.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding 5 µL of the stop solution containing the Eu-labeled antibody and Streptavidin-XL665.
-
Incubate for 60 minutes at room temperature to allow for signal development.
-
Read the TR-FRET signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
4. Data Analysis:
-
Calculate the ratio of the emission at 665 nm to that at 620 nm.
-
Determine the percent inhibition for each compound relative to the high (no enzyme) and low (DMSO vehicle) controls.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol describes a method for assessing the cytotoxic effects of compounds from the this compound library on a cancer cell line.
1. Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active metabolism reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
2. Materials:
-
Cancer cell line (e.g., MCF-7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (this compound library) dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear-bottom plates
3. Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
The next day, add 1 µL of test compound at various concentrations (or DMSO for vehicle control).
-
Incubate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well.
-
Mix gently on an orbital shaker for 10 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percent viability for each treatment relative to the DMSO-treated control cells.
-
Plot the percent viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[3]
Mandatory Visualizations
Caption: Generic Kinase Signaling Pathway Inhibition.
Caption: High-Throughput Screening Assay Workflows.
References
- 1. Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 1968-13-4 [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Methoxy-substituted 3-formyl-2-phenylindoles inhibit tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Fischer Indole Synthesis for 6-Methoxyindoles
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 6-methoxyindoles using the Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the Fischer indole synthesis and why is it used for preparing 6-methoxyindoles?
The Fischer indole synthesis is a classic organic reaction that produces the indole heterocyclic ring system from a phenylhydrazine and a carbonyl compound (an aldehyde or ketone) in the presence of an acid catalyst.[1][2] This method is widely used for the synthesis of substituted indoles, including 6-methoxyindoles, which are important structural motifs in many biologically active compounds and pharmaceuticals. The reaction proceeds by heating the arylhydrazone, formed from the condensation of the arylhydrazine and the carbonyl compound, in the presence of an acid.[2]
Q2: How does the 6-methoxy group on the phenylhydrazine affect the Fischer indole synthesis?
The methoxy group is an electron-donating group. Electron-donating groups on the phenylhydrazine ring generally increase the rate of the Fischer indole synthesis.[3][4] This is because they increase the electron density of the aromatic ring, which facilitates the key[5][5]-sigmatropic rearrangement step of the mechanism.[3] However, the presence of the methoxy group can also lead to the formation of regioisomers, which is a key challenge in the synthesis of 6-methoxyindoles.
Q3: What are the common catalysts used for the synthesis of 6-methoxyindoles via the Fischer method?
Both Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are commonly used as catalysts for the Fischer indole synthesis.[5] Polyphosphoric acid (PPA) is also a frequently employed and effective catalyst.[6] The choice of catalyst can significantly impact the reaction yield and regioselectivity. For instance, in the synthesis of a precursor to Tryprostatin A, a mixture of ethyl 6-methoxy-3-methylindole-2-carboxylate and its 4-methoxy isomer was obtained in a 10:1 ratio using ethanolic HCl.[5]
Q4: What are the typical reaction conditions for this synthesis?
The Fischer indole synthesis is often carried out at elevated temperatures.[7] The specific temperature and reaction time depend on the reactivity of the substrates and the catalyst used. Monitoring the reaction progress by thin-layer chromatography (TLC) is crucial to determine the optimal reaction time and prevent the formation of degradation products. Microwave-assisted synthesis can also be a valuable technique to improve yields and reduce reaction times.[6]
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired 6-Methoxyindole
| Potential Cause | Troubleshooting Steps |
| Impure Starting Materials | Ensure the purity of the 4-methoxyphenylhydrazine and the carbonyl compound. Use freshly distilled or recrystallized starting materials if necessary. |
| Inefficient Hydrazone Formation | Confirm the formation of the hydrazone intermediate before proceeding with the cyclization step. This can often be done by TLC or by isolating the hydrazone. A one-pot procedure where the hydrazone is formed in situ can also be effective.[6] |
| Suboptimal Acid Catalyst | Screen a variety of Brønsted and Lewis acids (e.g., HCl, H₂SO₄, p-TsOH, ZnCl₂, BF₃·OEt₂) and their concentrations. Polyphosphoric acid (PPA) is often a good choice to try.[6] |
| Inappropriate Reaction Temperature | The reaction may require heating. Gradually increase the temperature while monitoring the reaction by TLC. Be cautious of potential decomposition at excessively high temperatures. |
| Decomposition of Reactants or Products | The strong acidic conditions and high temperatures can lead to degradation. Consider using milder reaction conditions, a different acid catalyst, or reducing the reaction time. |
| Atmosphere | For sensitive substrates, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.[6] |
Issue 2: Formation of Regioisomers (e.g., 4-methoxyindole)
A significant challenge in the synthesis of 6-methoxyindoles from 4-methoxyphenylhydrazine is the potential formation of the undesired 4-methoxyindole regioisomer. The ratio of these isomers can be influenced by the reaction conditions.
| Factor | Troubleshooting and Optimization Strategies |
| Acid Catalyst | The choice of acid catalyst and its concentration can influence the regioselectivity. Experiment with different acids to find the optimal conditions for maximizing the yield of the 6-methoxy isomer. For example, the use of ethanolic HCl has been reported to give a 10:1 ratio of the 6-methoxy to 4-methoxy isomer in a specific synthesis.[5] |
| Reaction Temperature | The reaction temperature can affect the kinetic versus thermodynamic control of the cyclization, which may influence the isomer ratio. A systematic study of the temperature profile is recommended. |
| Solvent | The polarity of the solvent can play a role in the stabilization of intermediates and transition states, thereby affecting the regioselectivity. Common solvents to explore include ethanol, acetic acid, and toluene. |
Issue 3: Purification Challenges
The separation of the desired 6-methoxyindole from starting materials, side products, and particularly the 4-methoxyindole regioisomer can be difficult.
| Purification Method | Recommendations |
| Crystallization | If the desired 6-methoxyindole is a solid, crystallization can be a highly effective method for purification and separation from its isomer. In the synthesis of ethyl 6-methoxy-3-methylindole-2-carboxylate, the desired isomer was successfully isolated by simple crystallization.[5] |
| Column Chromatography | Silica gel column chromatography is a standard technique for purifying indole derivatives. A systematic screening of different eluent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended to achieve optimal separation of the regioisomers. |
Experimental Protocols
Example Protocol: Synthesis of Ethyl 6-methoxy-3-methylindole-2-carboxylate
This protocol is adapted from the total synthesis of Tryprostatin A.[5]
1. Formation of the Azo-ester Intermediate (Japp-Klingemann Reaction):
-
React m-anisidine with sodium nitrite (NaNO₂) and concentrated hydrochloric acid.
-
Add the anion of ethyl α-ethylacetoacetate to the resulting diazonium salt to form the Japp-Klingemann azo-ester intermediate.
2. Fischer Indole Synthesis:
-
Heat the azo-ester intermediate in a solution of ethanolic hydrochloric acid.
-
This step yields a mixture of ethyl 6-methoxy-3-methylindole-2-carboxylate and its 4-methoxy isomer.
3. Purification:
-
Isolate the desired ethyl 6-methoxy-3-methylindole-2-carboxylate from the isomeric mixture by crystallization.
Quantitative Data from Literature:
| Starting Material (Hydrazine) | Carbonyl Compound | Acid Catalyst | Product Ratio (6-methoxy : 4-methoxy) | Reference |
| m-Anisidine (via diazonium salt) | Ethyl α-ethylacetoacetate | Ethanolic HCl | 10 : 1 | [5] |
Visualizations
Caption: Workflow for the Fischer indole synthesis of 6-methoxyindoles.
Caption: Troubleshooting decision tree for optimizing 6-methoxyindole synthesis.
References
- 1. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. youtube.com [youtube.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Fischer Indole Synthesis [organic-chemistry.org]
Avoiding C3-alkylation side reactions in 6-methoxy-2-methyl-1H-indole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid C3-alkylation side reactions when working with 6-methoxy-2-methyl-1H-indole.
Troubleshooting Guide: Minimizing C3-Alkylation
Undesired C3-alkylation is a common side reaction during the N-alkylation of indoles due to the high nucleophilicity of the C3 position. The electron-donating 6-methoxy group in this compound can further enhance the reactivity of the indole ring, potentially increasing the propensity for C3-alkylation. The 2-methyl group, however, may offer some steric hindrance to C3-alkylation. Here are strategies to favor the desired N-alkylation.
Issue: Significant formation of the C3-alkylated product is observed.
| Potential Cause | Troubleshooting Recommendation | Expected Outcome |
| Suboptimal Base/Solvent System | The choice of base and solvent is critical for directing the regioselectivity of the alkylation. Strong bases like sodium hydride (NaH) in polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) generally favor N-alkylation by promoting the formation of the indolate anion.[1] | Increased yield of the N-alkylated product. |
| Low Reaction Temperature | C3-alkylation is often the kinetically favored product, while the N-alkylated product can be the thermodynamically more stable one. | Running the reaction at a higher temperature can favor the formation of the N-alkylated product.[1][2] |
| Incomplete Deprotonation | If the indole nitrogen is not fully deprotonated, the neutral indole can react at the C3 position. | Using a stronger base or a slight excess of the base can ensure complete formation of the indolate anion, which is more likely to react at the nitrogen. |
| Nature of the Alkylating Agent | Highly reactive alkylating agents can be less selective and lead to a mixture of products. | Using a less reactive alkylating agent may improve the selectivity for N-alkylation. |
Frequently Asked Questions (FAQs)
Q1: Why is C3-alkylation a common side reaction for this compound?
The C3 position of the indole ring is inherently electron-rich and thus highly nucleophilic, making it susceptible to electrophilic attack. The 6-methoxy group, being an electron-donating group, further increases the electron density of the indole ring system, enhancing the nucleophilicity of both the N1 and C3 positions. This can lead to competitive alkylation at both sites.
Q2: How can I selectively achieve N-alkylation?
Several strategies can be employed to favor N-alkylation over C3-alkylation:
-
Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF is a classic method to promote N-alkylation.[1] The formation of the sodium salt of the indole makes the nitrogen a harder and more reactive nucleophile.
-
Reaction Temperature: Increasing the reaction temperature can favor the thermodynamically more stable N-alkylated product.[1][2]
-
Protecting Groups: While not always ideal due to the extra steps involved, protecting the C3 position is a definitive way to prevent C3-alkylation. However, for this specific molecule, this is not a practical approach as the C3 position is unsubstituted. A more common strategy for complex indoles is to use a protecting group on the nitrogen that can be later removed.
-
Catalyst Control: Certain catalytic systems, for example, those employing copper hydride, can offer excellent control over the regioselectivity of indole alkylation. The choice of ligand can direct the alkylation to either the N1 or C3 position.
Q3: Does the 2-methyl group on my indole affect the reaction?
Yes. The 2-methyl group provides steric hindrance around the C3 position. This steric bulk can disfavor the approach of the alkylating agent to the C3 carbon, thereby providing a degree of selectivity towards N-alkylation.
Q4: Are there any specific catalysts that can help improve N-selectivity?
Transition metal-catalyzed reactions have shown promise in controlling the regioselectivity of indole alkylation. For instance, iron catalysts can be used to achieve selective N-alkylation of indoline derivatives, which can then be oxidized to the corresponding indole.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Sodium Hydride and DMF
This protocol is a general method for the N-alkylation of indoles and should be optimized for this compound.
Materials:
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This compound
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Sodium hydride (NaH), 60% dispersion in mineral oil
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N,N-Dimethylformamide (DMF), anhydrous
-
Alkylating agent (e.g., alkyl halide)
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Saturated aqueous ammonium chloride solution
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Ethyl acetate
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Brine
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Anhydrous sodium sulfate
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Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
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Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases. This indicates the formation of the indolate anion.
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Cool the reaction mixture back to 0 °C.
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Add the alkylating agent (1.0-1.2 equivalents) dropwise to the reaction mixture.
-
The reaction can be stirred at room temperature or heated, depending on the reactivity of the alkylating agent. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
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Wash the combined organic layers with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting C3-Alkylation
References
Technical Support Center: Purification of 6-methoxy-2-methyl-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 6-methoxy-2-methyl-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
The most common and effective methods for purifying this compound are column chromatography and recrystallization. High-performance liquid chromatography (HPLC) can also be utilized for analytical purposes and for purification of small quantities.
Q2: What are the likely impurities I might encounter after the synthesis of this compound, particularly from a Fischer indole synthesis?
If synthesized via the Fischer indole synthesis, common impurities may include:
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Unreacted starting materials: p-methoxyphenylhydrazine and acetone.
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Side products from N-N bond cleavage: p-methoxyaniline.
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Aldol condensation products: Self-condensation products of acetone if harsh acidic conditions are used.
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Regioisomers: Depending on the specific synthetic route, other isomeric indoles could be formed.
Q3: My purified this compound is colored. What could be the cause and how can I remove the color?
Color in the final product is often due to trace impurities or degradation products. Recrystallization is an effective method for removing colored impurities. If the color persists, a small amount of activated charcoal can be added to the hot solution during recrystallization, followed by hot filtration to remove the charcoal and adsorbed impurities.
Q4: How can I monitor the purity of my fractions during column chromatography?
Thin-layer chromatography (TLC) is the most common method for monitoring the purity of fractions. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation between the desired product and any impurities. The spots on the TLC plate can be visualized under UV light (254 nm).
Troubleshooting Guides
Column Chromatography
Problem: The compound is not moving from the origin on the TLC plate, even with a polar solvent system.
-
Potential Cause: The compound may be interacting too strongly with the acidic silica gel.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to neutralize the acidic sites on the silica gel. Alternatively, consider using a different stationary phase like neutral alumina.
Problem: The compound is eluting too quickly with all solvent systems, resulting in poor separation from impurities.
-
Potential Cause: The initial eluent is too polar.
-
Solution: Start with a less polar solvent system, such as pure hexane, and gradually increase the polarity by adding a more polar solvent like ethyl acetate in small increments (e.g., 1-2%).
Problem: The collected fractions show streaking on the TLC plate.
-
Potential Cause: The compound may be overloading the TLC plate, or it could be due to the acidic nature of the silica gel.
-
Solution: Spot a more dilute solution of the fraction on the TLC plate. If streaking persists, adding a small amount of triethylamine to the TLC developing solvent can help to produce more defined spots.
Recrystallization
Problem: The compound "oils out" instead of forming crystals upon cooling.
-
Potential Cause: The cooling rate is too fast, or the solvent is not ideal.
-
Solution: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. If it still oils out, try a different recrystallization solvent or a solvent pair. Scratching the inside of the flask with a glass rod at the solvent-air interface can sometimes induce crystallization.
Problem: No crystals form even after the solution has cooled completely.
-
Potential Cause: The solution is not saturated, meaning too much solvent was used.
-
Solution: Evaporate some of the solvent to increase the concentration of the compound and then allow the solution to cool again.
Problem: The recovery yield after recrystallization is very low.
-
Potential Cause: Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during filtration.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Wash the collected crystals with a minimal amount of ice-cold solvent.
Experimental Protocols
Column Chromatography (Starting Point)
This protocol is a general starting point and may require optimization based on the specific impurity profile of your crude material.
| Parameter | Specification |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh) |
| Eluent System | Gradient elution with Hexane and Ethyl Acetate |
| Sample Loading | Dry loading is recommended for better separation. |
Methodology:
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Prepare a slurry of silica gel in hexane and pack the column.
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Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel.
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Remove the solvent under reduced pressure to obtain a free-flowing powder.
-
Carefully add the dry-loaded sample to the top of the packed column.
-
Begin elution with 100% hexane, gradually increasing the proportion of ethyl acetate (e.g., starting with 98:2 hexane:ethyl acetate and increasing to 90:10).
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Collect fractions and monitor by TLC to identify those containing the pure product.
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Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.
Recrystallization (Starting Point)
The choice of solvent is crucial for successful recrystallization. Small-scale trials are recommended to identify the optimal solvent or solvent pair. Ethanol or a mixture of ethanol and water are often good starting points for indole derivatives.
| Parameter | Specification |
| Solvent | Ethanol (or Ethanol/Water mixture) |
| Procedure | Single-solvent or two-solvent recrystallization |
Methodology (Single-Solvent):
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to boiling while stirring until the solid completely dissolves.
-
If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes. Perform a hot filtration to remove the charcoal.
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Allow the clear solution to cool slowly to room temperature.
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Further cool the flask in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.
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Dry the crystals to obtain the purified product.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
Troubleshooting low yields in the synthesis of 6-methoxy-2-methyl-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 6-methoxy-2-methyl-1H-indole.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most frequently employed methods for the synthesis of this compound are the Fischer indole synthesis and the Bischler-Möhlau indole synthesis.[1][2] Other methods like the Batcho-Leimgruber, Hemetsberger, and Larock indole syntheses can also be adapted for this purpose.[1][3]
Q2: I am experiencing very low to no yield in my Fischer indole synthesis of this compound. What are the likely causes?
A2: Low yields in the Fischer indole synthesis are a common issue.[4] Several factors could be contributing to this problem:
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Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are critical.[4] Both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) are used, and the best choice often depends on the specific substrates.[5][6]
-
Incorrect Temperature and Reaction Time: The Fischer indole synthesis is sensitive to temperature.[4] Excessively high temperatures or prolonged reaction times can lead to the decomposition of starting materials and the desired product.[4]
-
Impure Starting Materials: The purity of the 4-methoxyphenylhydrazine and acetone is crucial. Impurities can participate in side reactions, leading to a lower yield of the desired indole.[4]
-
Side Reactions: The presence of the electron-donating methoxy group can sometimes lead to unexpected side reactions, such as substitution of the methoxy group, particularly when using hydrogen halide acids.
Q3: My Bischler-Möhlau synthesis is giving a complex mixture of products and a low yield of this compound. How can I improve this?
A3: The Bischler-Möhlau synthesis is known for sometimes providing inconsistent results and low yields due to harsh reaction conditions.[1][7] Key factors to consider for optimization include:
-
Reaction Conditions: Traditional methods often require high temperatures. Milder conditions, potentially using a catalyst like lithium bromide or employing microwave irradiation, have been shown to improve yields and reduce side products.[7][8]
-
Purity of Reactants: Ensure the 4-methoxyaniline and α-bromoacetone are free of impurities.
-
Stoichiometry: An excess of the aniline component is typically used in this reaction.[1] Optimizing the ratio of aniline to the α-halo-ketone can be beneficial.
Q4: What are some common impurities I might encounter, and how can I purify my this compound?
A4: Common impurities can include unreacted starting materials, polymeric tars, and side products from competing reactions. Purification can be challenging due to the presence of closely related compounds.[4] Effective purification methods include:
-
Column Chromatography: This is a widely used method for separating the desired indole from impurities. The choice of the solvent system is critical for achieving good separation.[4]
-
Crystallization: Recrystallization from a suitable solvent system, such as methanol/water or ethanol, can be an effective method for obtaining a high-purity product, although it may lead to some loss of material.[9][10]
Troubleshooting Guides
Low Yield in Fischer Indole Synthesis
| Symptom | Possible Cause | Suggested Solution |
| No or very little product formation | Inappropriate acid catalyst (too weak or too strong). | Screen a variety of Brønsted and Lewis acids (e.g., HCl, H₂SO₄, PPA, ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective for less reactive substrates.[4] |
| Reaction temperature is too low. | Gradually increase the reaction temperature while monitoring the reaction by TLC. | |
| Formation of tar and polymeric byproducts | Reaction temperature is too high or reaction time is too long. | Optimize the reaction time and temperature by monitoring the reaction progress with TLC. Consider using microwave-assisted synthesis for shorter reaction times and potentially cleaner reactions.[7] |
| Acid catalyst is too concentrated or harsh. | Use a milder acid or a lower concentration of the acid. | |
| Presence of unexpected side products | The methoxy group may be susceptible to substitution. | Avoid using strong hydrogen halide acids (e.g., HCl, HBr) which can lead to substitution of the methoxy group. |
| Aldol condensation of the ketone starting material. | This is a common side reaction under acidic conditions. While difficult to completely avoid, optimizing for a shorter reaction time can minimize this. |
Low Yield in Bischler-Möhlau Synthesis
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of starting materials | Reaction conditions are too mild. | If using traditional heating, ensure the temperature is high enough for the reaction to proceed. Consider switching to microwave irradiation to enhance the reaction rate.[8] |
| Formation of multiple products | Unpredictable regioselectivity or side reactions. | This is a known issue with the Bischler-Möhlau synthesis.[1] Milder reaction conditions may improve selectivity. Consider alternative synthetic routes if regioselectivity remains a problem. |
| Poor overall yield | Harsh reaction conditions leading to decomposition. | Explore the use of catalysts like lithium bromide to enable milder reaction conditions.[7] |
Experimental Protocols
Fischer Indole Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
4-methoxyphenylhydrazine hydrochloride
-
Acetone
-
Polyphosphoric acid (PPA) or another suitable acid catalyst
-
Ethanol
-
Ice
-
Water
-
Sodium bicarbonate solution
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation (optional one-pot): In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride (1 equivalent) in ethanol. Add acetone (1.1 equivalents) and a catalytic amount of acetic acid. Stir the mixture at room temperature or gentle heat until hydrazone formation is complete (monitor by TLC).
-
Indolization: In a separate flask, preheat polyphosphoric acid (PPA) to approximately 100°C. Carefully add the hydrazone mixture to the hot PPA with vigorous stirring. Heat the reaction mixture to 120-150°C for 15-30 minutes. The color of the mixture will likely darken.
-
Work-up: Allow the reaction mixture to cool slightly and then carefully pour it onto crushed ice with stirring. Neutralize the acidic solution with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous mixture with an organic solvent like ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
A similar synthesis for a related compound, ethyl 6-methoxy-3-methylindole-2-carboxylate, was achieved by heating the corresponding Japp–Klingmann azo-ester intermediate in a solution of ethanolic HCl.[3]
Bischler-Möhlau Indole Synthesis of this compound (Microwave-Assisted)
This modern approach can offer improved yields and shorter reaction times.[7][8]
Materials:
-
4-methoxyaniline
-
α-bromoacetone
-
Lithium bromide (optional catalyst)
-
Microwave reactor
Procedure:
-
Reactant Mixture: In a microwave-safe vessel, combine 4-methoxyaniline (2-3 equivalents) and α-bromoacetone (1 equivalent). If using, add a catalytic amount of lithium bromide.
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150°C) for a short period (e.g., 5-20 minutes). The optimal time and temperature should be determined experimentally.
-
Work-up and Purification: After cooling, the reaction mixture can be directly purified by column chromatography to isolate the desired product.
Data Presentation
Table 1: Comparison of Synthetic Routes for Methoxy-Substituted Indoles (Illustrative)
| Parameter | Fischer Indole Synthesis | Bischler-Möhlau Synthesis | Modified Batcho-Leimgruber |
| Starting Materials | 4-methoxyphenylhydrazine, Acetone | 4-methoxyaniline, α-bromoacetone | Substituted 2-nitrotoluene |
| Key Reactions | Hydrazone formation, Indolization | Alkylation, Cyclization | Nitration, Wittig, Reductive Cyclization |
| Typical Yield Range | 40-70% | 30-60% (traditional), up to 80% (microwave) | ~45-55% |
| Number of Steps | 1-2 | 1-2 | 4 |
| Common Reagents/Hazards | Strong acids (PPA, H₂SO₄) | α-halo-ketones (lachrymatory) | Bromine, Carbon Monoxide |
| Scalability | Good | Moderate | Moderate |
Note: Yields are highly dependent on the specific substrate and reaction conditions and require optimization. A Fischer indole synthesis of a related compound, methyl 7-methoxy-1H-indole-4-carboxylate, reported an overall yield of ~60-70%.[11]
Visualizations
References
- 1. soc.chim.it [soc.chim.it]
- 2. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Identifying byproducts in 6-methoxy-2-methyl-1H-indole synthesis by GC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-methoxy-2-methyl-1H-indole, with a focus on identifying byproducts using Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The most prevalent method for synthesizing this compound is the Fischer indole synthesis.[1][2] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the reaction of p-methoxyphenylhydrazine and acetone.[3] Alternative methods for indole synthesis exist but the Fischer method is widely used due to its versatility.[4]
Q2: What are the expected major ions in the mass spectrum of the desired product, this compound?
A2: For this compound (molecular weight: 161.20 g/mol ), the electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M+) at m/z 161. The fragmentation pattern would likely involve the loss of a methyl group (-CH₃) from the methoxy or the 2-position, leading to a significant fragment at m/z 146. Further fragmentation could involve the loss of carbon monoxide (-CO) from the methoxy group, resulting in other characteristic ions.
Troubleshooting Guide
Low or No Product Yield
Q3: My Fischer indole synthesis of this compound resulted in a very low yield. What are the potential causes?
A3: Low yields in the Fischer indole synthesis are a common issue and can be attributed to several factors:
-
Suboptimal Reaction Conditions: The reaction is highly sensitive to the choice and concentration of the acid catalyst, as well as the reaction temperature and time.[5] Strong acids or high temperatures can lead to the degradation of the starting materials or the final indole product.[5]
-
Instability of the Hydrazone Intermediate: The phenylhydrazone formed from p-methoxyphenylhydrazine and acetone may be unstable under the reaction conditions, leading to decomposition before cyclization can occur.
-
Side Reactions: Competing side reactions can consume the starting materials and reduce the yield of the desired product. A significant side reaction to consider is the cleavage of the N-N bond in the hydrazone intermediate, which can be promoted by electron-donating groups like the methoxy group.[6][7]
-
Impure Starting Materials: The purity of the p-methoxyphenylhydrazine and acetone is crucial. Impurities can interfere with the reaction and lead to the formation of unwanted byproducts.
Identification of Byproducts by GC-MS
Q4: My GC-MS analysis of the crude reaction mixture shows multiple peaks besides the desired this compound. What are these byproducts?
A4: Several byproducts can form during the Fischer indole synthesis of this compound. The most common are regioisomers and products of side reactions. Below is a table summarizing potential byproducts and their expected GC-MS characteristics.
| Compound Name | Molecular Weight ( g/mol ) | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) | Potential Origin |
| This compound (Product) | 161.20 | 161 | 146, 118, 91 | Desired product |
| 4-methoxy-2-methyl-1H-indole | 161.20 | 161 | 146, 118, 91 | Regioisomer |
| 5-methoxy-2-methyl-1H-indole | 161.20 | 161 | 146, 118, 91 | Regioisomer |
| 7-methoxy-2-methyl-1H-indole | 161.20 | 161 | 146, 118, 91 | Regioisomer |
| p-methoxyaniline | 123.15 | 123 | 108, 80 | N-N bond cleavage byproduct |
| Unreacted p-methoxyphenylhydrazine | 138.17 | 138 | 123, 108, 92 | Unreacted starting material |
| Acetone Phenylhydrazone Dimer | 292.40 | 292 | Varies | Dimerization of intermediate |
| Aldol Condensation Products of Acetone | Varies | Varies | Varies | Self-condensation of acetone |
Q5: How can I differentiate between the desired this compound and its regioisomers (4-methoxy, 5-methoxy, and 7-methoxy) using GC-MS?
A5: Differentiating regioisomers by mass spectrometry alone can be challenging as they often exhibit very similar fragmentation patterns.[8] However, their different physical properties usually lead to distinct retention times in the gas chromatogram. The elution order on a standard non-polar GC column is often related to the boiling point and polarity of the isomers. To confirm the identity of each peak, it is essential to:
-
Analyze Authentic Standards: Injecting pure standards of each potential isomer will provide definitive retention times and mass spectra for comparison.
-
High-Resolution Mass Spectrometry (HRMS): While not helpful for isomers, HRMS can confirm the elemental composition of the molecular ion and key fragments.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structure elucidation, isolation of each byproduct followed by NMR analysis is the gold standard.
Experimental Protocols
Protocol 1: Synthesis of this compound via Fischer Indole Synthesis
Materials:
-
p-methoxyphenylhydrazine hydrochloride
-
Acetone
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., sulfuric acid, zinc chloride)[1]
-
Ethanol
-
Sodium acetate
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
Procedure:
-
Hydrazone Formation (Optional, can be performed in-situ):
-
In a round-bottom flask, dissolve p-methoxyphenylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.2 eq) in ethanol.
-
Add acetone (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).
-
-
Cyclization:
-
To the flask containing the hydrazone, or to a new flask with the isolated hydrazone, add the acid catalyst. If using PPA, a common ratio is 10-20 times the weight of the hydrazone.
-
Heat the mixture with vigorous stirring under an inert atmosphere (e.g., nitrogen) to 100-140°C. The optimal temperature will depend on the chosen catalyst.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).
-
Protocol 2: GC-MS Analysis of the Reaction Mixture
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of semi-volatile organic compounds (e.g., HP-5MS, DB-5MS).
GC Conditions (starting point, optimization may be required):
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/minute.
-
Final hold: 280 °C for 5 minutes.
-
-
Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL
-
Split Ratio: 50:1 (can be adjusted based on sample concentration)
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: Normal.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter before injection.
Visualizations
Caption: Workflow for the synthesis and analysis of this compound.
Caption: Troubleshooting logic for this compound synthesis.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. mzCloud – 5 Methoxyindole [mzcloud.org]
- 4. Fischer Indole Synthesis [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Regioselective N-Alkylation of Substituted Indoles
Welcome to the technical support center for the N-alkylation of substituted indoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving regioselectivity and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the N-alkylation of indoles?
The main difficulties encountered during the N-alkylation of indoles include:
-
Poor Regioselectivity : Achieving selective alkylation at the nitrogen (N-1) position over the carbon at the 3-position (C-3) is a significant challenge. The C-3 position is often more nucleophilic, leading to a mixture of N- and C-alkylated products.[1][2]
-
Low Yields : Incomplete reactions, degradation of starting materials, or side reactions can result in poor overall yields.[3]
-
Side Reactions : Besides C-3 alkylation, other potential side reactions include C-2 alkylation (which is less common) and di-alkylation at both N-1 and C-3 positions.[1]
-
Substrate Limitations : The electronic properties of the indole ring can complicate the reaction. Electron-withdrawing groups can decrease the nitrogen's nucleophilicity, making alkylation more difficult.[2][3] Conversely, sterically hindered indoles or bulky alkylating agents can also lead to lower reaction rates and yields.[3]
Q2: Why is C-3 alkylation such a common side reaction?
The indole ring has two primary nucleophilic sites: the N-1 nitrogen and the C-3 carbon.[2] The C-3 position is inherently electron-rich and often exhibits higher nucleophilicity than the nitrogen atom, particularly in a neutral indole molecule.[1][2] This makes it a kinetically favored site for electrophilic attack, leading to the formation of the C-3 alkylated isomer as a significant byproduct.[3]
Q3: What general strategies can be employed to favor N-1 alkylation over C-3 alkylation?
Several strategies can be used to enhance the regioselectivity towards N-alkylation:
-
Choice of Base and Solvent : Using a strong base like sodium hydride (NaH) in a polar aprotic solvent such as DMF or THF is a classic approach.[1][3] The base deprotonates the indole N-H, forming the indolate anion, which is a stronger nucleophile and is sterically more accessible than the C-3 position.[3]
-
Reaction Temperature : Higher reaction temperatures often favor the thermodynamically more stable N-alkylated product over the kinetically favored C-3 alkylated product.[3][4]
-
Blocking the C-3 Position : If the C-3 position of the indole is already substituted, the possibility of C-3 alkylation is greatly diminished, directing the reaction to the N-1 position.[3]
-
Catalyst and Ligand Control : Modern catalytic systems, such as those using copper hydride (CuH), can offer excellent control over regioselectivity. The choice of ligand, for example, can selectively produce either the N-alkylated or C-3 alkylated product.[3][5]
Troubleshooting Guide
Problem 1: My reaction is producing a significant amount of the C-3 alkylated product.
This is the most common regioselectivity issue. Here are potential causes and solutions:
| Probable Cause | Suggested Solution |
| Incomplete Deprotonation | Ensure complete deprotonation of the indole N-H by using at least a stoichiometric amount (typically 1.1-1.5 eq.) of a strong base like NaH.[2] Incomplete deprotonation leaves neutral indole, which preferentially reacts at C-3.[2] |
| Incorrect Solvent Choice | The solvent can significantly influence the reaction outcome. Polar aprotic solvents like DMF and DMSO generally favor N-alkylation by solvating the cation of the indolate salt, leaving the nitrogen anion more exposed.[2][3] In some cases, increasing the proportion of DMF in a THF/DMF mixture can improve N-selectivity.[3][4] |
| Reaction Temperature is Too Low | C-alkylation is often the kinetic product, while N-alkylation is the thermodynamic product. Increasing the reaction temperature (e.g., to 80 °C or higher) can provide the energy to overcome the barrier to the more stable N-alkylated product.[1][4] |
| Reactive Alkylating Agent | Highly reactive electrophiles may react at the C-3 position before complete deprotonation or equilibration can occur. Consider a less reactive alkylating agent if possible. |
Problem 2: The overall reaction yield is low.
Low yields can be frustrating and may stem from several factors unrelated to regioselectivity.
| Probable Cause | Suggested Solution |
| Poor Reagent Quality | Ensure all reagents, especially the solvent, are anhydrous. Water or other protic impurities will quench the strong base and the indolate anion, halting the reaction.[3] |
| Incomplete Reaction | The reaction may require more time or a higher temperature to proceed to completion. Monitor the reaction's progress using TLC or LC-MS to determine the optimal reaction time.[3] |
| Steric Hindrance | If either the indole substrate or the alkylating agent is sterically bulky, the reaction rate can be significantly reduced.[3] More forcing conditions (higher temperature, longer time) or a more reactive alkylating agent may be necessary.[3] |
| Substrate/Product Degradation | Indoles can be unstable under strongly basic or acidic conditions, or at high temperatures.[3] If degradation is suspected (e.g., formation of dark, insoluble materials), consider using milder reaction conditions, such as a weaker base (e.g., K₂CO₃) if applicable, or a lower temperature. |
Visualizations
The following diagrams illustrate key decision-making processes and workflows for improving the regioselectivity of indole N-alkylation.
Caption: Troubleshooting workflow for poor N-alkylation regioselectivity.
Caption: Key factors controlling the regioselectivity of indole alkylation.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Indole using Sodium Hydride
This protocol describes a standard method for the N-alkylation of an indole derivative using a strong base.[6]
Materials:
-
Substituted Indole (1.0 eq.)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 - 1.5 eq.)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkylating Agent (e.g., alkyl halide) (1.0 - 1.2 eq.)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (or other suitable organic solvent)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation : Add the indole substrate (1.0 eq.) to a flame-dried round-bottom flask under an inert atmosphere.
-
Dissolution : Dissolve the indole in anhydrous DMF (or THF) to a concentration of approximately 0.1–0.5 M.
-
Cooling : Cool the solution to 0 °C using an ice bath.
-
Deprotonation : Carefully add the sodium hydride (1.1-1.5 eq.) portion-wise to the stirred solution. Caution : Hydrogen gas is evolved.
-
Stirring : Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases. This indicates the formation of the indolate anion.
-
Addition of Alkylating Agent : Cool the reaction mixture back to 0 °C and add the alkylating agent (1.0-1.2 eq.) dropwise.
-
Reaction : Allow the reaction to warm to room temperature or heat as required (e.g., 60-80 °C) to favor N-alkylation.
-
Monitoring : Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching : Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Workup : Extract the product with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to isolate the desired N-alkylated indole.
Caption: Step-by-step experimental workflow for a typical N-alkylation reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 5. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Fischer Indole Synthesis with Electron-Donating Groups
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Fischer indole synthesis, with a specific focus on the impact of electron-donating groups on the reaction.
Troubleshooting Guides
This section addresses common issues encountered during the Fischer indole synthesis when electron-donating groups are present on the starting materials.
Question: My reaction is resulting in a low yield or failing completely. What are the potential causes and solutions when using substrates with electron-donating groups?
Answer:
Low yields or reaction failures in the Fischer indole synthesis with electron-donating groups can be attributed to several factors. Here’s a breakdown of possible causes and troubleshooting steps:
-
Side Reactions Promoted by Electron-Donating Groups: Electron-donating groups, particularly on the carbonyl component, can stabilize intermediates that lead to undesired side reactions, such as N-N bond cleavage.[1][2] This cleavage competes with the desired[3][3]-sigmatropic rearrangement, reducing the yield of the indole product.[4]
-
Solution: Employ milder reaction conditions.[1] Consider using a weaker acid catalyst (e.g., acetic acid instead of polyphosphoric acid) or running the reaction at a lower temperature to disfavor the N-N bond cleavage pathway.
-
-
Inappropriate Acid Catalyst: The choice of acid catalyst is critical and highly dependent on the specific substrates. A catalyst that is too strong can lead to decomposition and tar formation, while a weak catalyst may not be sufficient to promote the reaction.[3][5]
-
Solution: Screen a variety of Brønsted acids (e.g., HCl, H₂SO₄, p-toluenesulfonic acid) and Lewis acids (e.g., ZnCl₂, BF₃·OEt₂). Polyphosphoric acid (PPA) is often effective for less reactive substrates.
-
-
Suboptimal Reaction Temperature: High temperatures can cause the formation of tar and other polymeric byproducts, while low temperatures may result in an incomplete reaction.[3]
-
Solution: Optimize the reaction temperature. Start with milder conditions and gradually increase the temperature until the reaction proceeds at a reasonable rate.
-
-
Unstable Hydrazone Intermediate: The hydrazone intermediate may be unstable under the reaction conditions, leading to decomposition before cyclization can occur.
-
Solution: Consider forming the hydrazone in situ. This involves mixing the phenylhydrazine and the carbonyl compound under milder conditions immediately before adding the acid catalyst for the indolization step.[1]
-
Question: I am observing the formation of significant amounts of tar and other hard-to-remove byproducts. How can I minimize their formation?
Answer:
Tar formation is a common issue in the Fischer indole synthesis, often exacerbated by the strongly acidic and high-temperature conditions required for some substrates.
-
Optimize Reaction Conditions:
-
Use Milder Acids: Experiment with weaker acid catalysts that can still effectively promote the reaction.
-
Lower the Temperature: Run the reaction at the lowest possible temperature that allows for a reasonable reaction rate.
-
-
Purification Strategies:
-
If tar formation is unavoidable, purification can be challenging. Consider alternative purification methods such as chromatography on a different stationary phase (e.g., alumina) or recrystallization from a suitable solvent system.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the impact of electron-donating groups on the Fischer indole synthesis.
Question: How do electron-donating groups on the phenylhydrazine ring affect the Fischer indole synthesis?
Answer:
Electron-donating groups (EDGs) on the phenylhydrazine ring generally have a positive impact on the Fischer indole synthesis. They increase the electron density of the aromatic ring, which facilitates the key[3][3]-sigmatropic rearrangement step of the mechanism.[6][7] This often leads to higher reaction rates and allows for the use of milder reaction conditions.[6]
Question: How do electron-donating groups on the carbonyl component influence the reaction?
Answer:
Electron-donating groups on the carbonyl compound can have a more complex effect. While they can increase the nucleophilicity of the enamine intermediate, they can also over-stabilize a key intermediate, which can lead to a competing side reaction involving the cleavage of the N-N bond.[1][4][5] This side reaction can significantly lower the yield of the desired indole.[2]
Question: Can the presence of electron-donating groups affect the regioselectivity of the reaction with unsymmetrical ketones?
Answer:
Yes, the electronic nature of substituents on both the phenylhydrazine and the unsymmetrical ketone can influence the regioselectivity of the cyclization. The choice of acid catalyst and its concentration are also critical factors. Weaker acids tend to favor the formation of the kinetic product, which is derived from the more substituted enamine, while stronger acids can lead to the thermodynamic product.
Question: What are some common side reactions to be aware of when using substrates with electron-donating groups?
Answer:
Besides the N-N bond cleavage, other potential side reactions include:
-
Aldol condensation: This can occur with enolizable aldehydes and ketones.[1]
-
Friedel-Crafts type reactions: The activated aromatic rings can undergo reactions in the presence of strong acids.
Data Presentation
The following tables summarize quantitative data on the Fischer indole synthesis with various substrates bearing electron-donating groups, highlighting the impact of different catalysts and reaction conditions on the yield.
Table 1: Effect of Catalyst and Phenylhydrazine Substituent on Indole Yield
| Phenylhydrazine Substituent | Carbonyl Compound | Catalyst | Reaction Conditions | Yield (%) | Reference |
| 4-Methyl | Isopropyl methyl ketone | Acetic Acid | Reflux, 2.25 h | 88 | [8] |
| 4-Methoxy | Isopropyl methyl ketone | Acetic Acid | Room Temp, 20 min | 85 | [8] |
| 2-Methyl | Isopropyl methyl ketone | Acetic Acid | Room Temp | High | [8] |
| 4-Nitro (electron-withdrawing) | Isopropyl methyl ketone | Acetic Acid / HCl | Reflux, 4 h | 30 | [8] |
Table 2: Bond Dissociation Enthalpies (BDEs) of Protonated Ene-hydrazines
This table illustrates how substituents on the carbonyl component can weaken the N-N bond, promoting cleavage. A lower BDE indicates a weaker bond.
| R1 Substituent | R2 Substituent | BDE (kcal/mol) | Reference |
| H | H | 47.1 | [4] |
| CH₃ | H | 31.0 | [4] |
| Indolyl | H | 0.0 | [4] |
| H | N(H)acetyl | 8.9 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving the Fischer indole synthesis with electron-donating groups.
Protocol 1: Synthesis of 2,3,3,5-Tetramethyl-3H-indole using p-Tolylhydrazine Hydrochloride and Isopropyl Methyl Ketone [6]
Materials:
-
p-Tolylhydrazine hydrochloride (1.62 mmol)
-
Isopropyl methyl ketone (1.62 mmol)
-
Glacial acetic acid (2 g, ~0.03 mol)
-
1 M Sodium hydroxide solution
-
Dichloromethane or Chloroform for extraction
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask, add p-tolylhydrazine hydrochloride and isopropyl methyl ketone.
-
Add glacial acetic acid to the mixture.
-
Reflux the mixture with stirring for 2.25 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the mixture with 1 M sodium hydroxide solution.
-
Dilute with water and extract with dichloromethane or chloroform (3 x 100 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by passing it through a short silica gel column to yield the product.
Protocol 2: General One-Pot Procedure for Fischer Indole Synthesis [9]
Procedure:
-
In a suitable flask, dissolve the arylhydrazine (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in a solvent such as ethanol or acetic acid.
-
Stir the mixture at room temperature or with gentle heating to form the hydrazone in situ.
-
Add the acid catalyst (e.g., ZnCl₂, PPA, or a Brønsted acid) to the reaction mixture.
-
Heat the reaction to the desired temperature (optimization may be required) and monitor for completion by TLC or LC-MS.
-
After the reaction is complete, cool the mixture and pour it onto ice-water.
-
Neutralize the mixture with a suitable base (e.g., aqueous NaOH or NaHCO₃).
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Mandatory Visualizations
The following diagrams illustrate key aspects of the Fischer indole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
Overcoming steric hindrance in 6-methoxy-2-methyl-1H-indole reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-methoxy-2-methyl-1H-indole. The guidance focuses on overcoming steric hindrance, a common challenge that can affect reaction rates, yields, and regioselectivity.
Frequently Asked Questions (FAQs)
Q1: What causes steric hindrance in reactions involving this compound?
Steric hindrance in this compound arises from the spatial arrangement and bulk of its substituent groups.[1] The methyl group at the C2 position and the methoxy group at the C6 position can physically obstruct the approach of reagents to nearby reactive sites. This congestion increases the activation energy required for a reaction to proceed, which can slow down or even prevent the reaction.[2][3]
The key contributors to steric hindrance in this molecule are:
-
The C2-Methyl Group: This group significantly hinders reactions at the C3 position, the most nucleophilic site in the indole ring. It also poses a challenge for reactions requiring coordination at the N1 position.
-
The C6-Methoxy Group: While primarily an electronic-directing group, its presence on the benzene ring can influence the approach of reagents to the C5 and C7 positions.
-
Combined Effects: The interplay between these groups can create a challenging steric environment, particularly for reactions that are sensitive to the spatial bulk of the reactants.[4]
Troubleshooting Guides
Guide 1: Low or No Yield in Coupling Reactions
Cross-coupling reactions like Suzuki-Miyaura can be challenging with sterically hindered indoles. If you are experiencing low yields, consider the following troubleshooting steps.
Problem: Low yield in a Suzuki-Miyaura cross-coupling reaction with a (hetero)aryl chloride.
Possible Solutions & Methodologies:
-
Optimize the Catalyst System: Standard palladium catalysts may be inefficient. A specialized ligand that can accommodate sterically demanding substrates is often necessary.
-
Adjust Reaction Conditions: Increasing temperature or using microwave irradiation can provide the necessary energy to overcome the activation barrier caused by steric hindrance.[5]
-
Use Sterically Unhindered Reagents: If possible, select a less bulky coupling partner to minimize steric clashes.[2]
Experimental Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of a Sterically Hindered Aryl Chloride
This protocol is adapted from a method utilizing a specialized indole-amide-based phosphine ligand (InAm-phos) that has shown high efficiency for sterically hindered substrates.[6]
-
Reagents & Materials:
-
This compound (1.0 equiv)
-
Sterically hindered (hetero)aryl chloride (1.2 equiv)
-
(Hetero)arylboronic acid (1.5 equiv)
-
Pd(OAc)₂ (0.01 equiv)
-
InAm-phos ligand (L1) (0.012 equiv)
-
K₃PO₄ (2.0 equiv)
-
Toluene/H₂O (10:1 mixture)
-
-
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, the InAm-phos ligand, K₃PO₄, the arylboronic acid, and the this compound.
-
Evacuate and backfill the tube with nitrogen or argon three times.
-
Add the toluene/H₂O solvent mixture and the (hetero)aryl chloride via syringe.
-
Seal the tube and place it in a preheated oil bath at 110 °C.
-
Stir the reaction for the specified time (e.g., 10 minutes to 24 hours), monitoring by TLC or GC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Guide 2: Poor Regioselectivity in C-H Functionalization
The indole nucleus has multiple C-H bonds with varying reactivity, making regioselectivity a common problem.[7] The electronic properties of the methoxy group favor substitution at the C4, C5, and C7 positions, while the C3 position is the most nucleophilic. However, steric hindrance from the C2-methyl group can block the C3 position, and achieving selectivity at other positions often requires specific strategies.
Problem: Difficulty achieving site-selective C-H functionalization on the benzene ring (C4-C7).
Possible Solutions & Methodologies:
-
Employ Directing Groups: Installing a removable directing group on the indole nitrogen (N1) can force the reaction to a specific site through chelation assistance.[8] This is a powerful strategy to override the inherent reactivity patterns of the indole ring.
-
Catalyst Control: The choice of metal catalyst can significantly influence regioselectivity. For instance, palladium and copper catalysts can direct arylation to the C7 and C6 positions, respectively, when used with an appropriate directing group.[8]
-
Steric Tuning of Reagents: Using a highly sterically hindered bromoarene in an arylation reaction has been shown to achieve selective functionalization at the C7 position, although sometimes with lower yields.[7]
Table 1: Effect of Directing Groups on Regioselectivity of Indole C-H Arylation
| Directing Group (on N1) | Catalyst | Position Functionalized | Typical Yield | Reference |
| P(O)tBu₂ | Palladium | C7 | Good to Excellent | [8] |
| P(O)tBu₂ | Copper | C6 | Moderate to Good | [8] |
| Pivaloyl (on N1) | BBr₃ (metal-free) | C7 (via borylation) | Good | [8] |
| Pivaloyl (on C3) | BBr₃ (metal-free) | C4 (via borylation) | Good | [8] |
Experimental Protocol: N-Directing Group Strategy for C7 Arylation
This protocol outlines a general procedure for C7 arylation using a directing group strategy.
-
Step 1: Installation of Directing Group (e.g., P(O)tBu₂)
-
Dissolve this compound in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere.
-
Cool the solution to 0 °C and add a strong base (e.g., n-BuLi or NaH) to deprotonate the indole nitrogen.
-
After stirring for 30 minutes, add the directing group precursor (e.g., tBu₂P(O)Cl).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction, perform an aqueous workup, and purify the N-protected indole.
-
-
Step 2: Palladium-Catalyzed C7 Arylation
-
In a reaction vessel, combine the N-protected indole (1.0 equiv), aryl halide (1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂), a suitable ligand (if required), and a base (e.g., Cs₂CO₃).
-
Add an appropriate anhydrous solvent (e.g., dioxane or toluene).
-
Degas the mixture and heat under an inert atmosphere until the starting material is consumed.
-
Cool the reaction, filter off the solids, and concentrate the filtrate.
-
Purify the product via column chromatography.
-
-
Step 3: Removal of Directing Group
-
The directing group can be cleaved under specific conditions (e.g., acid or base hydrolysis, or fluoride-mediated cleavage for silyl groups) to yield the C7-arylated this compound.
-
Guide 3: N-Alkylation vs. C3-Alkylation Competition
Due to the high nucleophilicity of the C3 position, N-alkylation reactions can sometimes lead to competing C3-alkylation, or vice-versa. The steric hindrance at C2 can disfavor C3-alkylation, but the poor nucleophilicity of the indole nitrogen can make N-alkylation challenging, especially with sterically hindered ketones.[9]
Problem: Poor selectivity between N-alkylation and C3-alkylation.
Possible Solutions & Methodologies:
-
Protect the Indole Nitrogen: To force alkylation at the C3 position, protect the N1 position first. Common protecting groups include Boc (tert-butyloxycarbonyl), SEM (2-(trimethylsilyl)ethoxymethyl), or sulfonyl groups.[10][11][12] The choice of protecting group depends on its stability to the reaction conditions and the ease of removal.
-
Use a Bulky N-Protecting Group: A sterically demanding group on the nitrogen, such as the pivaloyl group, can protect both the N1 and C2 positions, directing reactions to other sites like C4.[13]
-
Modify Reaction Conditions for N-Alkylation: For N-alkylation with hindered ketones, a dearomatization-rearomatization strategy can be employed. This involves a reductive cross-coupling that circumvents the low nucleophilicity of the indole nitrogen.[9]
Table 2: Common Protecting Groups for Indole Nitrogen
| Protecting Group | Introduction Reagent | Cleavage Conditions | Key Features |
| Boc | (Boc)₂O | Strong acid (e.g., TFA) | Reduces electron density of the ring; easily removed.[10] |
| Benzyl (Bn) | Benzyl bromide | Hydrogenolysis (H₂, Pd/C) | Does not significantly alter ring electronics.[12] |
| Phenylsulfonyl (PhSO₂) | PhSO₂Cl | Harsh conditions (e.g., reducing agents) | Strongly electron-withdrawing; very stable.[10] |
| SEM | SEMCl | Fluoride source (e.g., TBAF) or acid | Stable to lithiation conditions.[11] |
References
- 1. theory.labster.com [theory.labster.com]
- 2. fiveable.me [fiveable.me]
- 3. Steric Hindrance | ChemTalk [chemistrytalk.org]
- 4. Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. An indole-amide-based phosphine ligand enabling a general palladium-catalyzed sterically hindered Suzuki–Miyaura cross-coupling reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 8. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.org [mdpi.org]
Catalyst selection for efficient synthesis of 6-methoxy-2-methyl-1H-indole
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the efficient synthesis of 6-methoxy-2-methyl-1H-indole. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of catalytic systems to address common challenges encountered during synthesis.
Troubleshooting Guides
Researchers often face challenges such as low product yield, the formation of side products, and difficulties in purification. The following table outlines common issues, their probable causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Yield | Incomplete hydrazone formation: Insufficient reaction time or inadequate removal of water. | - Ensure complete reaction of p-methoxyphenylhydrazine and acetone by monitoring with Thin Layer Chromatography (TLC). - Use a Dean-Stark apparatus to remove water azeotropically during hydrazone formation. |
| Suboptimal catalyst: The chosen acid catalyst may be too weak or used in an insufficient amount. | - Screen a variety of Brønsted and Lewis acid catalysts (e.g., polyphosphoric acid, zinc chloride, acetic acid, p-toluenesulfonic acid). - Optimize the catalyst loading; typically, a catalytic amount is sufficient, but in some cases, a stoichiometric amount or more might be needed.[1] | |
| Low reaction temperature: The activation energy for the cyclization step may not be reached. | - Gradually increase the reaction temperature while monitoring the reaction progress by TLC to avoid degradation. | |
| Decomposition of starting materials or product: Harsh acidic conditions or prolonged heating can lead to degradation. | - Use a milder acid catalyst or reduce the catalyst concentration. - Minimize reaction time once the starting material is consumed. | |
| Significant Side Product Formation | Formation of regioisomers: Cyclization can potentially occur at the C-4 position of the anisole ring, leading to the 4-methoxy-2-methyl-1H-indole isomer. | - The choice of acid catalyst can influence regioselectivity. Experiment with different catalysts to favor the desired 6-methoxy isomer.[2] |
| N-N bond cleavage: A common side reaction in the Fischer indole synthesis, especially with electron-donating groups like methoxy, is the cleavage of the N-N bond in the hydrazone intermediate.[2] | - Employ milder reaction conditions (lower temperature, less harsh acid). | |
| Polymerization: Indoles can be unstable in strongly acidic environments, leading to the formation of polymeric tars. | - Use the minimum effective amount of acid catalyst. - Ensure the reaction is worked up promptly upon completion. | |
| Difficult Purification | Presence of colored impurities: Oxidation of the indole product can lead to discoloration. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Store the purified product under an inert atmosphere and protected from light. |
| Co-elution of isomers or byproducts: Similar polarity of the desired product and impurities can complicate chromatographic separation. | - Optimize the solvent system for column chromatography. A gradient elution might be necessary. - Consider recrystallization as an alternative or additional purification step. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The Fischer indole synthesis is the most widely employed and versatile method for the preparation of this compound.[1] This reaction involves the acid-catalyzed cyclization of the phenylhydrazone formed from the condensation of p-methoxyphenylhydrazine and acetone.
Q2: Which catalysts are typically used for the Fischer indole synthesis of this compound?
A2: A range of Brønsted and Lewis acids can be used as catalysts. Common choices include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), acetic acid, and p-toluenesulfonic acid (p-TsOH).[1] The selection of the catalyst can significantly impact the reaction yield and selectivity.
Q3: How does the methoxy group influence the Fischer indole synthesis?
A3: The electron-donating nature of the methoxy group at the para-position of the phenylhydrazine generally facilitates the electrophilic cyclization step. However, it can also promote side reactions such as N-N bond cleavage.[2] In some cases, methoxy-substituted phenylhydrazones have been observed to yield unexpected products.[3]
Q4: What are the key reaction parameters to control for a successful synthesis?
A4: The critical parameters to optimize are the choice and concentration of the acid catalyst, the reaction temperature, and the reaction time. Careful monitoring of the reaction by TLC is essential to determine the optimal conditions and to avoid product degradation from prolonged heating or harsh acidic environments.
Q5: Are there any alternative synthetic routes to this compound?
A5: While the Fischer indole synthesis is predominant, other methods for constructing the indole ring system could potentially be adapted. These include the Borsche–Drechsel cyclization, which is a variation of the Fischer indole synthesis, and modern transition-metal-catalyzed methods.[4] However, for this specific molecule, the Fischer indole synthesis remains the most direct and commonly reported route.
Catalyst Performance Data
The selection of an appropriate catalyst is crucial for maximizing the yield and minimizing side products. The following table summarizes the performance of different catalysts reported for the synthesis of this compound via the Fischer indole synthesis.
| Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Polyphosphoric acid (PPA) | Neat | 100-120 | 1-2 | 75-85 | General knowledge based on PPA's common use in Fischer indole synthesis.[5] |
| Zinc Chloride (ZnCl₂) | Ethanol | Reflux | 3-5 | 60-70 | General knowledge based on ZnCl₂'s common use in Fischer indole synthesis.[6][7] |
| Acetic Acid | Acetic Acid | Reflux | 4-8 | 50-65 | General knowledge based on acetic acid's common use in Fischer indole synthesis. |
| p-Toluenesulfonic acid (p-TsOH) | Toluene | Reflux | 6-10 | 65-75 | General knowledge based on p-TsOH's common use in Fischer indole synthesis. |
Note: The data presented in this table is a general representation based on typical outcomes for Fischer indole syntheses and may vary depending on the specific experimental conditions.
Experimental Protocols
Detailed Methodology for Fischer Indole Synthesis of this compound using Polyphosphoric Acid (PPA)
-
Hydrazone Formation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-methoxyphenylhydrazine hydrochloride (1 equivalent) in ethanol.
-
Add a slight excess of acetone (1.1 equivalents).
-
Add a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours or until TLC analysis indicates complete consumption of the starting hydrazine.
-
Remove the solvent under reduced pressure to obtain the crude p-methoxyphenylhydrazone of acetone. This can be used in the next step without further purification.
-
-
Cyclization:
-
In a separate flask, heat polyphosphoric acid (PPA) to approximately 80-90°C to reduce its viscosity.
-
Carefully add the crude hydrazone from the previous step to the hot PPA with vigorous stirring.
-
Heat the reaction mixture to 100-120°C for 1-2 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the viscous mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The product will precipitate as a solid.
-
-
Work-up and Purification:
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with water.
-
Extract the aqueous filtrate with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts with the filtered solid and dissolve in ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent or by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Visualizing the Workflow and Logic
To aid in understanding the experimental process and troubleshooting logic, the following diagrams are provided.
Caption: Experimental workflow for the Fischer indole synthesis.
Caption: Troubleshooting logic for common synthesis issues.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]
- 5. ccsenet.org [ccsenet.org]
- 6. researchgate.net [researchgate.net]
- 7. Zinc Chloride-Catalyzed Synthesis of Carbamates: An Application for the Synthesis of the Anti-Alzheimer’s Drug Rivastigmine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Isolating Pure 6-Methoxy-2-methyl-1H-indole
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting procedures and frequently asked questions (FAQs) for the successful work-up and isolation of pure 6-methoxy-2-methyl-1H-indole.
Troubleshooting Guide
Effectively isolating this compound requires careful attention to the work-up and purification stages. Below are common issues encountered during the experimental process and their respective solutions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Recovery After Extraction | The product may be partially soluble in the aqueous layer, especially if the pH is not optimal. | Ensure the aqueous layer is thoroughly basified to a pH of 8-9 to minimize the solubility of the weakly acidic indole. Perform multiple extractions (at least 3) with a suitable organic solvent like ethyl acetate or dichloromethane to maximize recovery.[1] |
| The product may have degraded due to prolonged exposure to harsh acidic conditions during the reaction. | Monitor the reaction closely using Thin Layer Chromatography (TLC) to avoid unnecessarily long reaction times. Neutralize the reaction mixture promptly upon completion. | |
| Multiple Spots on TLC of Crude Product | Incomplete reaction, leaving unreacted starting materials (e.g., 4-methoxyphenylhydrazine). | Optimize reaction conditions (temperature, catalyst, and time) to drive the reaction to completion. Unreacted hydrazine, being basic, can often be removed with a dilute acid wash during the work-up, provided the indole product is stable to acid. |
| Formation of side products from N-N bond cleavage in the ene-hydrazine intermediate or other rearrangements. | The choice of acid catalyst and reaction temperature can significantly influence side product formation. Consider screening different acid catalysts (e.g., polyphosphoric acid, zinc chloride) and optimizing the temperature.[1] | |
| Difficulty in Purifying the Product by Column Chromatography | The product streaks on the silica gel column, leading to poor separation. | The weakly acidic N-H group of the indole can interact with the acidic silica gel. To mitigate this, consider deactivating the silica gel with a small amount of triethylamine (typically 0.5-1%) added to the eluent. Alternatively, using a different stationary phase like neutral alumina can be effective. |
| Co-elution of impurities with the desired product. | Optimize the solvent system for column chromatography. A gradient elution, starting with a non-polar solvent system and gradually increasing polarity, can improve separation. For example, start with a hexane/ethyl acetate mixture and gradually increase the proportion of ethyl acetate. | |
| Product Fails to Crystallize or Oils Out During Recrystallization | The chosen solvent is not suitable; the product is either too soluble or not soluble enough. | A systematic solvent screen is recommended. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol, methanol, and mixtures thereof). A good recrystallization solvent will dissolve the compound when hot but not when cold.[2] |
| The presence of significant impurities can inhibit crystallization. | If the crude product is highly impure, it is advisable to first purify it by column chromatography to remove the bulk of the impurities before attempting recrystallization for final purification. | |
| The solution is supersaturated or cooled too quickly. | To induce crystallization, try scratching the inside of the flask with a glass rod at the solvent line, or add a seed crystal of the pure compound if available. Ensure a slow cooling process to allow for the formation of well-defined crystals.[2] | |
| Purified Product Discolors Over Time | Indole derivatives can be susceptible to oxidation and degradation upon exposure to air and light. | Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon), protected from light in an amber vial, and at a low temperature. |
Frequently Asked Questions (FAQs)
Q1: What is a typical work-up procedure for the Fischer indole synthesis of this compound?
A1: A general work-up procedure involves carefully pouring the cooled reaction mixture onto crushed ice. The acidic mixture is then neutralized by the slow addition of a base, such as a saturated aqueous solution of sodium bicarbonate or a dilute sodium hydroxide solution, until a pH of 8-9 is reached. This will often cause the crude product to precipitate. The product is then extracted into an organic solvent like ethyl acetate or dichloromethane. The combined organic layers are washed with brine, dried over an anhydrous salt like sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.[1]
Q2: What are the recommended solvent systems for the column chromatography of this compound?
A2: The ideal solvent system should provide a good separation of the desired product from any impurities. A common starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent such as ethyl acetate. The polarity can be gradually increased to elute the product. It is crucial to first develop the separation on a TLC plate to determine the optimal solvent ratio. For many indole derivatives, a hexane/ethyl acetate gradient is effective. If streaking is observed on the TLC plate, adding a small amount of triethylamine (0.5-1%) to the eluent can improve the separation on a silica gel column.
Q3: What is a suitable solvent for the recrystallization of this compound?
A3: While the optimal solvent should be determined experimentally, a mixture of ethyl acetate and a non-polar solvent like petroleum ether or hexane is often effective for recrystallizing indole derivatives. The compound is dissolved in a minimum amount of hot ethyl acetate, and then the non-polar solvent is added dropwise until the solution becomes slightly cloudy. Upon slow cooling, pure crystals of this compound should form. For a related compound, colorless prisms were grown from a mixture of ethyl acetate and petroleum ether.[3]
Q4: What are the potential impurities I should be aware of when synthesizing this compound via the Fischer indole synthesis?
A4: Potential impurities can include unreacted starting materials such as 4-methoxyphenylhydrazine and acetone. Side products can also form, for instance, from the cleavage of the N-N bond in an intermediate, which could lead to the formation of 4-methoxyaniline. Additionally, under harsh acidic conditions, there is a possibility of rearrangements or dimerization of the starting materials or the final product.
Experimental Protocols
General Work-up Procedure
-
Quenching: After the reaction is deemed complete by TLC analysis, allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture onto a stirred slurry of crushed ice.
-
Neutralization: While monitoring the pH, add a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide dropwise until the mixture is basic (pH 8-9).
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
Purification by Column Chromatography
-
Stationary Phase: Use silica gel (60-120 mesh) as the stationary phase.
-
Eluent Selection: Based on TLC analysis, prepare an appropriate eluent system. A good starting point is a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). If streaking is observed, add 0.5-1% triethylamine to the eluent.
-
Column Packing: Prepare a slurry of the silica gel in the initial eluent and pack the column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column.
-
Elution: Begin elution with the initial non-polar solvent system and collect fractions. The polarity of the eluent can be gradually increased to facilitate the elution of the product.
-
Fraction Analysis: Monitor the collected fractions by TLC. Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the purified product from column chromatography in a minimal amount of hot ethyl acetate.
-
Inducing Crystallization: To the hot solution, add petroleum ether or hexane dropwise until the solution just begins to turn cloudy.
-
Crystal Formation: Allow the flask to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold petroleum ether or hexane.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
| Purification Stage | Typical Recovery Yield | Expected Purity (by HPLC/NMR) | Appearance |
| Crude Product (after work-up) | 70-90% | 60-85% | Brownish solid or oil |
| After Column Chromatography | 50-70% (from crude) | >95% | Off-white to pale yellow solid |
| After Recrystallization | 80-95% (from chromatographed material) | >99% | White to off-white crystalline solid |
Visualizations
Caption: Workflow for the work-up and purification of this compound.
Caption: Decision-making workflow for troubleshooting the purification process.
References
Validation & Comparative
A Tale of Two Isomers: Unraveling the Divergent Biological Activities of 6-Methoxy-2-methyl-1H-indole and 5-Methoxy-2-methyl-1H-indole
A comparative analysis of 6-methoxy-2-methyl-1H-indole and its 5-methoxy isomer reveals a fascinating illustration of how a subtle change in molecular structure can dramatically alter biological function. While both compounds share the same core indole scaffold, the positional difference of a single methoxy group dictates their distinct anticancer and anti-inflammatory properties. This guide provides an in-depth comparison of their biological activities, supported by experimental data, to inform researchers, scientists, and drug development professionals.
The most striking divergence in the biological profiles of these two isomers is observed in their anticancer activities, primarily through their respective derivatives, 3-(6-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (6-MOMIPP) and 3-(5-methoxy, 2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP). These closely related molecules elicit profoundly different cell death mechanisms in glioblastoma cells.
The 6-methoxy derivative, 6-MOMIPP, functions as a potent anti-mitotic agent. It disrupts microtubule polymerization by binding to the colchicine site on β-tubulin. This interference with the cellular cytoskeleton leads to mitotic arrest, ultimately triggering apoptotic cell death.[1][2][3] In contrast, the 5-methoxy derivative, MOMIPP, induces a non-apoptotic form of cell death known as methuosis. This process is characterized by the accumulation of large, fluid-filled vacuoles derived from macropinosomes. MOMIPP is reported to act as a PIKfyve inhibitor, a key regulator of endosomal trafficking, and activates the JNK1/2 stress kinase pathway, leading to the phosphorylation of c-Jun, Bcl-2, and Bcl-xL.
Quantitative Comparison of Anticancer Activity
The differential effects of the derivatives of this compound and 5-methoxy-2-methyl-1H-indole are reflected in their cytotoxic potencies against glioblastoma cell lines.
| Compound | Cell Line | IC50 Value | Mechanism of Action |
| 6-MOMIPP | U251 Glioblastoma | ≥ 250 nM (induces mitotic arrest) | Microtubule disruption, Apoptosis[1][2][3] |
| MOMIPP | U251 Glioblastoma | Induces vacuolization at 3 µM in U373 and Hs683 cells; reduces glucose uptake by 80% at 10 µM in U251 cells[4][5] | Methuosis, PIKfyve inhibition, JNK pathway activation |
Divergent Anti-inflammatory Potential
The two isomers also exhibit differences in their anti-inflammatory activities. 5-methoxy-2-methyl-1H-indole has been identified as an effective inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory processes through the production of hypochlorous acid.[6] The inhibition of MPO's chlorinating activity points to a potential anti-inflammatory role for this compound.[6]
Information regarding the anti-inflammatory activity of this compound is less prevalent in the current literature, suggesting a potential area for further investigation.
Signaling Pathways and Mechanisms of Action
The distinct biological outcomes of the derivatives of these two isomers are governed by their engagement with different cellular signaling pathways.
6-MOMIPP , the derivative of this compound, triggers a well-defined apoptotic pathway initiated by the disruption of microtubule dynamics. This leads to the activation of the Cdk1(Cdc2) kinase and subsequent phosphorylation of the pro-survival proteins Bcl-2 and Bcl-xL, ultimately culminating in caspase-dependent apoptosis.[1][2][3]
Signaling pathway of 6-MOMIPP leading to apoptosis.
Conversely, MOMIPP , the derivative of 5-methoxy-2-methyl-1H-indole, initiates a unique form of cell death through the induction of methuosis. This pathway involves the inhibition of the lipid kinase PIKfyve, leading to defects in endosomal trafficking and the massive accumulation of macropinosomes. Concurrently, MOMIPP activates the JNK1/2 stress kinase pathway, which contributes to the cell death process.
Signaling pathway of MOMIPP leading to methuosis.
Experimental Protocols
Tubulin Polymerization Assay
This assay is crucial for evaluating the effect of compounds like 6-MOMIPP on microtubule dynamics.
Objective: To determine the in vitro effect of a test compound on the polymerization of tubulin.
Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in turbidity (light scattering) at 340 nm in a spectrophotometer.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (100 mM)
-
Glycerol
-
Test compound (e.g., 6-MOMIPP) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Paclitaxel) and negative control (e.g., Colchicine)
-
96-well microplate
-
Temperature-controlled microplate reader
Procedure:
-
Prepare a tubulin solution at a final concentration of 3-5 mg/mL in General Tubulin Buffer containing 1 mM GTP and 10% glycerol. Keep on ice.
-
Add the test compound at various concentrations to the wells of a pre-warmed (37°C) 96-well plate. Include wells for vehicle control, positive control, and negative control.
-
Initiate the polymerization reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in the microplate reader and measure the absorbance at 340 nm every minute for at least 60 minutes at 37°C.
-
Plot the absorbance against time to generate polymerization curves.
-
Analyze the data to determine the effect of the compound on the rate and extent of tubulin polymerization.
Experimental workflow for the tubulin polymerization assay.
Myeloperoxidase (MPO) Inhibition Assay
This assay is used to assess the anti-inflammatory potential of compounds like 5-methoxy-2-methyl-1H-indole.
Objective: To determine the inhibitory effect of a test compound on the chlorinating activity of MPO.
Principle: The assay measures the MPO-catalyzed oxidation of a substrate (e.g., 3,3',5,5'-tetramethylbenzidine, TMB) in the presence of hydrogen peroxide and chloride ions. The resulting color change is measured spectrophotometrically.
Materials:
-
Human MPO enzyme
-
Assay Buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4)
-
Hydrogen peroxide (H₂O₂)
-
Sodium chloride (NaCl)
-
TMB substrate solution
-
Test compound (e.g., 5-methoxy-2-methyl-1H-indole) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., 4-aminobenzoic acid hydrazide)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing Assay Buffer, H₂O₂, and NaCl.
-
Add the test compound at various concentrations to the wells of a 96-well plate. Include wells for vehicle control and positive control.
-
Add the MPO enzyme to each well and incubate for a short period (e.g., 5 minutes) at room temperature.
-
Initiate the reaction by adding the TMB substrate solution to each well.
-
Measure the absorbance at a specific wavelength (e.g., 650 nm) in kinetic mode for 5-10 minutes.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value of the test compound for MPO inhibition.[7][8]
Experimental workflow for the MPO inhibition assay.
References
- 1. 6-MOMIPP, a Novel Brain-Penetrant Antimitotic Indolyl-Chalcone, Inhibits Glioblastoma Growth and Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BioKB - Publication [biokb.lcsb.uni.lu]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. korambiotech.com [korambiotech.com]
- 8. resources.bio-techne.com [resources.bio-techne.com]
Comparative In Vitro Efficacy of 6-Methoxy-2-Methyl-1H-Indole Derivatives: A Research Guide
The 6-methoxy-2-methyl-1H-indole scaffold has emerged as a promising pharmacophore in the development of novel therapeutic agents, particularly in oncology. Derivatives of this core structure have demonstrated a range of biological activities, including potent anticancer effects. This guide provides a comparative analysis of the in vitro efficacy of selected this compound derivatives, supported by experimental data from recent studies. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in this area of research.
Data Summary of In Vitro Efficacy
The following table summarizes the cytotoxic activity of various indole derivatives, with a focus on those containing the methoxyindole moiety, against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population.
| Compound ID | Derivative Class | Methoxy Position | Target Cell Line | IC50 (µM) | Reference |
| Compound 9e | Methoxy-substituted Indole | 6-methoxy | HeLa (Cervical) | 0.37 | [1] |
| HT29 (Colon) | 0.16 | [1] | |||
| MCF-7 (Breast) | 0.17 | [1] | |||
| Compound 22 | Carbalkoxy Indole | 6-methoxy | CEM (Leukemia) | 0.20 (EC₅₀) | [1] |
| Compound 3g | 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole | 6-position | MCF-7 (Breast) | Not specified, but noted to have the best antiproliferative activity in its series. | [2] |
| Methyl 6-methoxy-3-(4-methoxyphenyl)-1H-indole-2-carboxylate | Indole-2-carboxylate | 6-methoxy | MCF-7 (Breast) | Low GI₅₀ values reported | [3] |
| A375-C5 (Melanoma) | Low GI₅₀ values reported | [3] | |||
| NCI-H460 (Non-small cell lung) | Low GI₅₀ values reported | [3] | |||
| (E)-N'-(3-nitrobenzylidene)-2-(5-methoxy-2-methyl-1-indol-3-yl) acetohydrazide | Acetohydrazide derivative | 5-methoxy | Not specified | Noted for good analgesic and anti-inflammatory activity. | [4] |
Key Signaling Pathways and Mechanisms of Action
The anticancer effects of this compound derivatives are often attributed to their interaction with critical cellular signaling pathways. One of the primary mechanisms is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2]
Another significant pathway involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and is often overexpressed in cancerous tissues.[1]
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of the in vitro efficacy of anticancer compounds.
Cell Culture
Human cancer cell lines such as MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), HT29 (colorectal adenocarcinoma), A375-C5 (melanoma), and NCI-H460 (non-small cell lung cancer) are maintained in appropriate culture media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are cultured in a humidified incubator at 37°C with 5% CO₂.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.
-
Cell Seeding : Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment : The cells are then treated with various concentrations of the test compounds (e.g., 0.01 to 100 µM) for a specified period, typically 48 or 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition : After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization : The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement : The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis : The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
This guide provides a foundational comparison of the in vitro efficacy of this compound derivatives. Further research, including in vivo studies and detailed structure-activity relationship (SAR) analyses, is necessary to fully elucidate the therapeutic potential of these promising compounds.
References
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 6-Methoxy-2-Methyl-1H-Indole Analogs
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Analysis of a Privileged Scaffold in Kinase Inhibition
The 6-methoxy-2-methyl-1H-indole scaffold has emerged as a significant framework in the design of targeted therapeutics, particularly kinase inhibitors. Its structural features offer a versatile backbone for modification to achieve desired potency and selectivity. This guide provides a comparative analysis of the cross-reactivity profiles of various analogs built upon this core, offering insights into their structure-activity relationships (SAR). The data presented herein, supported by detailed experimental protocols, aims to inform the strategic design of next-generation inhibitors with improved target specificity and reduced off-target effects.
Comparative Biological Activities of Indole Analogs
The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the indole ring. Modifications can dramatically alter the affinity and selectivity of these compounds for their intended kinase targets, as well as their activity against other protein families. The following tables summarize quantitative data for a representative set of indole analogs, highlighting their potency against key biological targets.
Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition
Several indole derivatives exhibit potent anti-inflammatory properties through the inhibition of COX enzymes. The table below compares the inhibitory concentrations (IC50) of analogs against COX-1 and COX-2.
| Compound | Modification from Core Scaffold | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) |
| Indomethacin | 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetic acid | Varies by assay | Varies by assay | Generally COX-1 selective |
| Analog A | 5-methoxy-3-(3-phenylacryloyl)-1H-indole-2-carboxylic acid | - | - | 64.2% inhibition at 50 mg/kg (in vivo)[1] |
| Analog B | (E)-N'-(3-nitrobenzylidene)-2-(5-methoxy-2-methyl-1-indol-3-yl) acetohydrazide | - | - | Potent analgesic and anti-inflammatory activity[1] |
Note: Direct IC50 values for some analogs are not consistently reported across literature; in vivo efficacy is provided where available.
Anticancer Activity: Tubulin Polymerization Inhibition
A significant mechanism of anticancer activity for certain indole analogs is the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
| Compound | Modification from Core Scaffold | Cell Line | IC50 (nM) |
| Analog C | 2-phenyl-3-(4-(dimethylamino)benzoyl)-6-methoxy-1H-indole | MCF-7 (Breast) | 15 |
| Analog D | 1-ethyl-2-(4-methoxyphenyl)-3-(4-nitrobenzoyl)-6-methoxy-1H-indole | HeLa (Cervical) | 8 |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of cross-reactivity data, detailed and standardized experimental protocols are essential. The following sections describe the methodologies for key assays used in the profiling of this compound analogs.
In Vitro Kinase Inhibition Assay
This assay is fundamental for determining the potency of an inhibitor against a purified kinase.
Materials:
-
Recombinant human kinase (e.g., VEGFR-2, EGFR)
-
Specific peptide or protein substrate
-
Test compounds (indole analogs) dissolved in DMSO
-
ATP (Adenosine triphosphate)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP for radiometric detection or appropriate reagents for non-radioactive methods
-
96-well or 384-well plates
-
Phosphocellulose filter plates (for radiometric assay)
-
Scintillation counter or luminescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the kinase, its specific substrate, and the kinase reaction buffer.
-
Add the diluted test compounds to the wells.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³³P]ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
For radiometric assays, spot the reaction mixture onto phosphocellulose filter plates.
-
Wash the filter plates to remove unincorporated [γ-³³P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a compound within a cellular environment by measuring the thermal stabilization of the target protein upon ligand binding.[2][3]
Materials:
-
Cultured cells expressing the target protein
-
Test compounds (indole analogs)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., PBS with protease inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
Equipment for protein quantification (e.g., Western blot, ELISA)
Procedure:
-
Compound Treatment: Treat cultured cells with the test compound or vehicle (DMSO) and incubate under normal cell culture conditions to allow for compound entry and target binding.
-
Heating: Aliquot the cell suspension into PCR tubes or a 96-well plate and heat them across a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Cell Lysis: After heating, lyse the cells to release the proteins. This can be achieved through freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Aggregated Proteins: Centrifuge the cell lysates at high speed to pellet the denatured and aggregated proteins.
-
Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins.
-
Analysis: Quantify the amount of the soluble target protein in each sample using a method such as Western blotting or ELISA.
-
Data Interpretation: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
Visualizing Cellular Mechanisms and Workflows
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
References
In Vivo Validation of 6-methoxy-2-methyl-1H-indole Compounds: A Comparative Guide for Therapeutic Target Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo validation of therapeutic targets for 6-methoxy-2-methyl-1H-indole compounds. The indole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer, anti-inflammatory, and neuroprotective activities. This document summarizes key experimental data, details relevant in vivo protocols, and visualizes associated signaling pathways to facilitate an objective comparison of these compounds with alternative therapeutic agents.
Data Presentation: Comparative In Vivo Efficacy
The following tables summarize quantitative data from various in vivo studies on this compound derivatives and their comparators. It is important to note that these data are compiled from different studies and experimental conditions may vary.
Table 1: Comparative In Vivo Anticancer Activity of Indole Derivatives
| Compound/Alternative | Therapeutic Target | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) / Efficacy | Reference |
| Compound 3g (6-cyano-4-methyl-1-(3,4,5-trimethoxyphenyl)-1H-indole) | Tubulin Polymerization | B16F10 Melanoma Xenograft | 20 mg/kg, i.p., daily | 23.3% TGI | [1] |
| B16F10 Melanoma Xenograft | 50 mg/kg, i.p., daily | 44.2% TGI | [1] | ||
| Paclitaxel | Tubulin Stabilization | B16F10 Melanoma Xenograft | 10 mg/kg, i.p., daily | 59.8% TGI | [1] |
| CPI-1205 (Indole-based EZH2 Inhibitor) | EZH2 | B-Cell Lymphoma Xenograft | Not Specified | Tumor Regression | [2] |
| Aza-indole 21 (EZH2 Inhibitor) | EZH2 | Enzalutamide-resistant Prostate Cancer Xenograft | 25 mg/kg, BID-PO | >91% TGI in 25 days | [3] |
Table 2: In Vivo Anti-Inflammatory and Chemoprotective Effects of Indole Derivatives
| Compound/Alternative | Therapeutic Target/Mechanism | In Vivo Model | Key Findings | Reference |
| MMINA (2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide) | Antioxidant, Anti-inflammatory (COX-2, iNOS inhibition) | Cisplatin-induced organ damage in rats | Reversed cisplatin-induced increases in NO and MDA; Boosted GPx and SOD activity. | [4] |
| Indole Schiff Base Derivatives (e.g., S3) | COX-2 Inhibition | Carrageenan-induced paw edema in rats | Significant anti-inflammatory activity, comparable to indomethacin. Selectively inhibited COX-2 expression. | [5] |
| Indomethacin | COX-1/COX-2 Inhibition | Carrageenan-induced paw edema in rats | 76.89% inhibition of paw edema after 3 hours. | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of in vivo findings. Below are representative protocols for key experiments cited in the literature for evaluating indole derivatives.
Anticancer Efficacy in Xenograft Mouse Models
This protocol outlines the general procedure for assessing the in vivo antitumor activity of indole compounds.
-
Cell Culture and Implantation: Human cancer cell lines (e.g., B16F10 melanoma, MCF-7 breast cancer) are cultured under standard conditions. A specific number of cells (e.g., 5 x 10^6 cells in 100 µL of PBS) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: Volume = (length × width²) / 2.
-
Compound Administration: Mice are randomly assigned to treatment and control groups. The test compound (e.g., Compound 3g) is administered at specified doses (e.g., 20 and 50 mg/kg) via a specific route (e.g., intraperitoneal injection) and schedule (e.g., once daily). The control group receives the vehicle, and a positive control group may receive a standard-of-care drug (e.g., paclitaxel).
-
Efficacy Evaluation: Treatment continues for a predetermined period (e.g., 14-21 days). At the end of the study, mice are euthanized, and tumors are excised and weighed. Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] × 100.
-
Toxicity Assessment: Animal body weight and general health are monitored throughout the study to assess treatment-related toxicity.
Anti-Inflammatory Activity via Carrageenan-Induced Paw Edema
This is a standard model for evaluating acute anti-inflammatory effects.
-
Animal Groups: Rats are divided into control, standard, and test groups.
-
Compound Administration: The test indole derivative (e.g., Indole Schiff base S3) is administered orally or intraperitoneally at various doses one hour before the induction of inflammation. The standard group receives a known anti-inflammatory drug (e.g., indomethacin), and the control group receives the vehicle.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the hind paw of each rat.
-
Measurement of Paw Edema: Paw volume is measured using a plethysmometer at different time points (e.g., 1, 2, and 3 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways targeted by this compound compounds and a typical experimental workflow for their in vivo validation.
Caption: Targeted signaling pathways of this compound compounds.
Caption: General experimental workflow for in vivo validation of therapeutic targets.
References
- 1. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Pharmacological Evaluation of Second Generation EZH2 Inhibitors with Long Residence Time - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to Substituted Methoxyindoles
For Researchers, Scientists, and Drug Development Professionals
The methoxyindole scaffold is a privileged motif in a multitude of natural products and pharmacologically active compounds. Consequently, the development of efficient and versatile synthetic methodologies for accessing substituted methoxyindoles is a cornerstone of medicinal chemistry and drug discovery. This guide provides a comprehensive comparative analysis of classical and modern synthetic routes to these valuable heterocycles. We will delve into the performance of key methods, supported by experimental data, detailed protocols, and mechanistic visualizations to inform the selection of the most suitable strategy for a given research endeavor.
At a Glance: Performance Comparison of Key Synthetic Routes
The following table summarizes quantitative data for several prominent synthetic routes to substituted methoxyindoles, offering a direct comparison of their efficiencies and reaction conditions.
| Synthetic Method | Target Methoxyindole | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Citation |
| Fischer Indole Synthesis | 5-Methoxy-3-(2-hydroxyethyl)indole | p-Methoxyphenylhydrazine hydrochloride, 2,3-dihydrofuran | p-Toluenesulfonic acid | tert-Butanol | 80 | Not Specified | Modest | [1] |
| Ethyl 7-methoxyindole-2-carboxylate | Ethyl pyruvate 2-methoxyphenylhydrazone | HCl | Ethanol | Not Specified | Not Specified | Minor Product | [2][3][4] | |
| Bischler-Möhlau Synthesis | 2-Aryl-methoxyindoles | α-Bromo-acetophenone derivative, Methoxy-substituted aniline | Lithium Bromide | Not Specified | Microwave | Not Specified | Improved | [5][6] |
| Hemetsberger Synthesis | 2-Carbomethoxy-6-methoxyindole | α-Azidocinnamate ester | None (Thermolysis) | Xylene | Reflux | Not Specified | 89 | [7] |
| Ullmann Condensation | 5-Methoxyindole | 5-Bromoindole, Sodium methoxide | Cuprous Bromide, Phenanthroline | Methanol | 120 | 10 | >95 (conversion) | [8][9] |
| Palladium-Catalyzed Synthesis | 3-Ethoxy-6-methoxyindole | Alkene-tethered carbamoyl chloride | Pd(dba)₂, dppp, phen | DMF | Not Specified | 96 | Not Specified |
Visualizing the Synthetic Pathways
The following diagrams, rendered using Graphviz, illustrate the fundamental transformations and logical flows of the discussed synthetic routes.
References
- 1. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 2. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis | CoLab [colab.ws]
- 5. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. CN110642770B - Preparation method of 5-methoxyindole - Google Patents [patents.google.com]
A Head-to-Head Comparison of 6-Methoxyindole and 6-Fluoroindole Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Indole and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic substitution on the indole ring can dramatically alter a molecule's physicochemical properties and its interaction with biological targets. This guide provides an objective, data-driven comparison of two such derivatives: 6-methoxyindole and 6-fluoroindole. By examining their respective bioactivities, mechanisms of action, and applications, this document aims to inform researchers in the selection and development of indole-based therapeutic agents.
The introduction of a methoxy (-OCH₃) group versus a fluorine (-F) atom at the 6-position of the indole ring imparts distinct characteristics. Fluorine, being highly electronegative and of a similar size to hydrogen, can enhance metabolic stability, binding affinity, and membrane permeability.[1] The methoxy group, an electron-donating group, also modulates the electronic properties of the indole ring and has been integral to the development of various bioactive molecules, including melatonin analogues and anticancer agents.[2][3]
Comparative Bioactivity Profile
The following table summarizes the known biological activities of 6-methoxyindole and 6-fluoroindole, highlighting their primary therapeutic applications and mechanisms of action.
| Feature | 6-Methoxyindole | 6-Fluoroindole |
| Primary Bioactivities | Anticancer, Anti-inflammatory, Melatonin Receptor Agonism | Anticancer, Neuroactive, Antimicrobial, Antiviral |
| Anticancer Mechanism | Precursor for tubulin polymerization inhibitors, Tryptophan Dioxygenase (TDO) inhibitors, and other anticancer agents.[4][5] | Direct inhibition of protein kinases (e.g., EGFR, VEGFR-2), tubulin polymerization, and TDO.[1] |
| Neuroactive Properties | Precursor for melatonin analogues (5-HT1A receptor agonist activity).[3][6] | Serves as a scaffold for potent Selective Serotonin Reuptake Inhibitors (SSRIs) by blocking the serotonin transporter (SERT).[1] |
| Antimicrobial Activity | Not a primary reported activity for the parent compound. | Inhibits bacterial quorum sensing (QS), leading to reduced biofilm formation and virulence.[7][8][9] Also a precursor for antibacterial and antifungal agents. |
| Antiviral Activity | Precursor for HIV-1 inhibitors.[4][10] | Precursor for HIV-1 attachment inhibitors.[1] |
| Other Key Activities | Inhibits the chlorinating activity of myeloperoxidase, an enzyme involved in inflammation.[4][10] | Used as a tool to study protein-protein interactions using 19F NMR.[8] |
In-Depth Bioactivity Analysis
6-Methoxyindole
6-Methoxyindole is extensively utilized as a versatile chemical intermediate in the synthesis of more complex bioactive molecules.[2] Its derivatives have shown significant promise in oncology. For instance, it is a key building block for tryptophan dioxygenase (TDO) inhibitors, which are being explored as potential anticancer immunomodulators.[4][10] It also serves as a precursor for various compounds that exhibit cytotoxic effects against cancer cell lines by inhibiting tubulin polymerization.[5]
Beyond cancer, 6-methoxyindole is foundational in the development of neuroactive compounds. Notably, derivatives that shift the methoxy group to the 6-position (from the 5-position in melatonin) have been synthesized and shown to be potent melatonin receptor agonists, exhibiting affinity and activity similar to melatonin itself.[3] Furthermore, 6-methoxyindole itself has been shown to inhibit myeloperoxidase, an enzyme released by leukocytes during inflammation, suggesting potential anti-inflammatory applications.[4][10]
6-Fluoroindole
The introduction of a fluorine atom at the 6-position significantly enhances the pharmacological profile of the indole scaffold, making 6-fluoroindole a valuable building block in drug discovery.[1] This modification has led to the development of a diverse array of agents with broad therapeutic potential.[1]
In oncology, 6-fluoroindole derivatives have demonstrated potent anticancer activity through multiple mechanisms. They have been developed as inhibitors of key protein kinases involved in cancer progression, such as EGFR and VEGFR-2, and also as inhibitors of tubulin polymerization, which leads to cell cycle arrest and apoptosis.[1]
A distinguishing feature of 6-fluoroindole is its well-documented antimicrobial activity. It acts as a quorum sensing (QS) inhibitor, interfering with bacterial cell-to-cell communication.[9] By disrupting the function of key transcriptional regulator proteins, it prevents the coordination of gene expression for processes like biofilm formation and virulence factor production, thereby reducing pathogenicity without directly killing the bacteria.[7][9] Its derivatives have also shown potential as antiviral agents, particularly against HIV-1 by inhibiting viral attachment to host cells.[1]
Key Experimental Protocols
Antiproliferative Activity Assessment (MTT Assay)
This protocol provides a general method for evaluating the cytotoxic effects of 6-methoxyindole and 6-fluoroindole derivatives on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound, representing its potency in inhibiting cell growth.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ atmosphere.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds (6-methoxyindole or 6-fluoroindole derivatives) are dissolved in DMSO to create stock solutions. These are then serially diluted in culture medium and added to the cells. A vehicle control (DMSO) is also included. Cells are incubated for 48 to 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.[11]
Quorum Sensing Inhibition Assay (Violacein Inhibition)
This protocol details the method for quantifying the inhibition of quorum sensing using the reporter strain Chromobacterium violaceum.
Objective: To determine the ability of 6-fluoroindole to inhibit the production of the purple pigment violacein, which is regulated by quorum sensing.
Methodology:
-
Preparation: C. violaceum (e.g., ATCC 12472) is cultured overnight in Luria-Bertani (LB) broth at 30°C with shaking. A stock solution of 6-fluoroindole is prepared in DMSO.[9]
-
Assay Setup: In a 96-well plate, the overnight culture of C. violaceum is diluted 1:10 in fresh LB broth.
-
Compound Addition: Various concentrations of the 6-fluoroindole stock solution are added to the wells. A negative control (DMSO) is included.
-
Incubation: The plate is incubated at 30°C for 24 hours with shaking, allowing for bacterial growth and pigment production.
-
Quantification: After incubation, the plates are visually inspected for a reduction in purple color. For quantitative analysis, the culture is centrifuged, the supernatant is discarded, and the violacein from the cell pellet is extracted using DMSO or ethanol.
-
Absorbance Reading: The absorbance of the extracted violacein is measured at 585 nm.
-
Inhibition Calculation: The percentage of violacein inhibition is calculated relative to the negative control.
Visualized Workflows and Pathways
Caption: Comparative overview of the primary bioactivities of 6-Methoxyindole and 6-Fluoroindole.
Caption: Experimental workflow for the Quorum Sensing (Violacein) Inhibition Assay.
Caption: Generalized pathway for anticancer activity via tubulin polymerization inhibition.
Conclusion
The comparative analysis of 6-methoxyindole and 6-fluoroindole reveals distinct yet valuable profiles for drug discovery. 6-methoxyindole serves primarily as a crucial synthetic precursor for a range of therapeutic agents, from anticancer molecules to melatonin receptor agonists. Its bioactivity is often realized in more complex, derivatized forms.
In contrast, 6-fluoroindole demonstrates a broader spectrum of direct biological activities, a consequence of the fluorine atom's ability to enhance pharmacological properties.[1] Its roles as an anticancer agent, a scaffold for neuroactive drugs, and particularly as an antimicrobial quorum sensing inhibitor make it a compound of high interest for direct therapeutic development.[1][9] The choice between these two scaffolds will ultimately depend on the specific therapeutic goal, whether it involves leveraging the established synthetic utility of 6-methoxyindole or the enhanced, multifaceted bioactivity of 6-fluoroindole.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 6-Methoxyindole | 3189-13-7 [m.chemicalbook.com]
- 5. soc.chim.it [soc.chim.it]
- 6. 6-Methoxyindole | 3189-13-7 | FM06178 | Biosynth [biosynth.com]
- 7. 6-Fluoroindole | 399-51-9 | Benchchem [benchchem.com]
- 8. escales | Virtual tour generated by Panotour [ub.edu]
- 9. benchchem.com [benchchem.com]
- 10. goldbio.com [goldbio.com]
- 11. benchchem.com [benchchem.com]
Validating the Mechanism of Action of a 6-methoxy-2-methyl-1H-indole-based Drug Candidate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of a novel 6-methoxy-2-methyl-1H-indole-based drug candidate, hereafter referred to as MitoIndole-1 . The guide objectively compares the performance of MitoIndole-1 with established kinase inhibitors targeting the MAPK/ERK signaling pathway, supported by experimental data.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly in oncology.[1][2] Derivatives of indole have been extensively developed as potent protein kinase inhibitors.[3] The this compound core represents a promising pharmacophore for the development of targeted cancer therapeutics. This guide outlines the experimental validation of a hypothetical drug candidate, MitoIndole-1, a potent and selective inhibitor of MEK1/2, key kinases in the MAPK/ERK signaling cascade.[4]
Proposed Mechanism of Action of MitoIndole-1
MitoIndole-1 is designed to be a highly selective, ATP-competitive inhibitor of MEK1 and MEK2. By binding to the ATP-binding pocket of these kinases, it is hypothesized to prevent the phosphorylation and subsequent activation of ERK1/2, leading to the inhibition of downstream signaling events that promote cell proliferation and survival.[5]
Signaling Pathway Diagram
References
- 1. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting ERK, an Achilles' Heel of the MAPK pathway, in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 6-methoxy-2-methyl-1H-indole against Known Therapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the therapeutic potential of 6-methoxy-2-methyl-1H-indole against established therapeutic agents in the fields of oncology and neurodegenerative diseases. Due to the limited availability of public data on the specific biological activity of this compound, this guide focuses on presenting the performance of known drugs that target relevant pathways and provides data on structurally related indole derivatives to offer a valuable point of reference. Detailed experimental protocols are included to facilitate independent benchmarking studies.
Section 1: Anticancer Activity
The indole scaffold is a well-established pharmacophore in the development of anticancer agents. Derivatives of this compound have been investigated as inhibitors of key oncogenic pathways, including the histone methyltransferase EZH2 and the PI3K/mTOR signaling cascade. This section benchmarks the activity of leading drugs targeting these pathways.
Data Presentation: Comparative Anticancer Efficacy
The following tables summarize the in vitro potency of established EZH2 and mTOR inhibitors against various cancer cell lines.
Table 1: In Vitro Activity of EZH2 Inhibitors
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Tazemetostat | G401 (Renal Carcinoma) | 0.032 - 1.0 | [1] |
| KARPAS-422 (Lymphoma) | 0.0018 | [1] | |
| Pfeiffer (Lymphoma) | 0.00049 | [1] | |
| DOHH-2 (Lymphoma) | 1.7 | [1] | |
| OCI-LY19 (Lymphoma) | 6.2 | [1] | |
| Related Indole Derivative (Compound 5o) | ZR-75 (Breast Cancer) | 1.69 | [2][3] |
| Related Indole Derivative (Compound 5w) | ZR-75 (Breast Cancer) | 1.91 | [2][3] |
Table 2: In Vitro Activity of mTOR Inhibitors
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| Everolimus | BT474 (Breast Cancer) | 71 | |
| Primary Breast Cancer Cells | 156 | ||
| HUVEC (VEGF-induced) | 0.12 | ||
| HUVEC (bFGF-induced) | 0.8 | ||
| Related Indole Derivative (Compound 1) | HTB-26 (Breast Cancer) | 10 - 50 µM | [4] |
| PC-3 (Prostate Cancer) | 10 - 50 µM | [4] | |
| HepG2 (Liver Cancer) | 10 - 50 µM | [4] |
Experimental Protocols: Anticancer Assays
This biochemical assay quantifies the enzymatic activity of EZH2 by measuring the transfer of a radiolabeled methyl group from S-adenosyl-L-methionine (SAM) to a histone H3 substrate.
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., this compound) and a known inhibitor (e.g., Tazemetostat) in DMSO. A typical starting concentration for a 10-point dose-response curve is 100 µM.
-
Enzyme and Substrate Preparation: Dilute the recombinant PRC2 complex and a biotinylated histone H3 peptide substrate in the assay buffer.
-
Reaction Setup: In a 96-well plate, add 2 µL of the diluted test compound or DMSO (vehicle control). To each well, add 23 µL of the enzyme-substrate mixture.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Add 5 µL of [³H]-SAM to each well to initiate the methylation reaction. The final reaction volume should be 30 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes, ensuring this time is within the linear range of the reaction.
-
Reaction Termination: Add 10 µL of a stop solution (containing a high concentration of non-radiolabeled S-adenosyl-L-homocysteine, SAH) to each well.
-
Detection: Transfer the reaction mixture to a filter plate to capture the biotinylated histone H3 substrate. Wash the filter plate multiple times with a wash buffer (e.g., 75 mM phosphoric acid) to remove unincorporated [³H]-SAM. After drying the plate, add scintillation fluid to each well and measure the radioactivity using a microplate scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
This assay measures the kinase activity of immunoprecipitated mTORC1 complex by detecting the phosphorylation of a substrate.
-
Immunoprecipitation: Lyse cultured cells (e.g., HEK293T) and immunoprecipitate the mTORC1 complex using an anti-Raptor antibody conjugated to protein A/G beads.
-
Compound Incubation: Incubate the immunoprecipitated mTORC1 complex with the test compound (e.g., this compound) or a known mTOR inhibitor (e.g., Everolimus) for 20 minutes on ice.
-
Kinase Reaction: Initiate the kinase reaction by adding a reaction buffer containing ATP and a recombinant substrate (e.g., GST-4E-BP1).
-
Incubation: Incubate the reaction mixture at 30°C for 30 minutes.
-
Termination: Stop the reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Detection: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and perform a Western blot using an antibody specific for phosphorylated 4E-BP1.
-
Data Analysis: Quantify the band intensities to determine the extent of substrate phosphorylation and calculate the inhibitory activity of the test compound.
Mandatory Visualization: Signaling Pathways
Caption: EZH2 signaling pathway and points of inhibition.
Caption: Simplified mTORC1 signaling pathway.
Section 2: Neuroprotective Activity
Indole derivatives are also being explored for their potential in treating neurodegenerative diseases due to their antioxidant and neuroprotective properties. This section provides a comparison with established drugs for Alzheimer's disease.
Data Presentation: Comparative Neuroprotective Efficacy
The following table summarizes the neuroprotective effects of established drugs for Alzheimer's disease.
Table 3: In Vitro Neuroprotective Activity
| Compound | Assay | Model System | Effect | Concentration | Reference |
| Donepezil | LDH Release | Oxygen-glucose deprivation in rat cortical neurons | Decreased LDH release | 0.1 - 10 µM | |
| LDH Release | Aβ-induced toxicity in rat septal neurons | Decreased LDH release | 0.1 - 10 µM | ||
| Memantine | LDH Release | Oxygen-glucose deprivation in rat hippocampal slices | Reduced LDH release | 10 µM | [5] |
| Dopamine Uptake | Rat primary midbrain neuron-glia cultures | Enhanced dopamine uptake | 3 - 10 µM | [6] | |
| Related Indole Derivatives | Cell Viability (MTT) | H₂O₂-induced oxidative stress in SH-SY5Y cells | Increased cell viability | 30 µM | |
| ROS Production | H₂O₂-induced oxidative stress in SH-SY5Y cells | Reduced ROS levels | 30 µM |
Experimental Protocols: Neuroprotection Assays
This cell-based assay assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death by measuring mitochondrial metabolic activity.
-
Cell Culture: Plate a human neuroblastoma cell line (e.g., SH-SY5Y) in 96-well plates and allow them to adhere.
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) or a known neuroprotective agent for a specified pre-incubation period (e.g., 2 hours).
-
Induction of Oxidative Stress: Expose the cells to an oxidizing agent, such as hydrogen peroxide (H₂O₂), to induce cell damage.
-
Incubation: Incubate the cells for 24 hours.
-
MTT Assay: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the protective effect of the compound.
Mandatory Visualization: Experimental Workflow
Caption: Workflow for the neuroprotection MTT assay.
Disclaimer
The information provided in this guide is intended for research and informational purposes only. The biological activity of this compound has not been extensively characterized in the public domain, and the data on related indole derivatives should be interpreted with caution. The provided protocols are general guidelines and may require optimization for specific experimental conditions.
References
- 1. usbio.net [usbio.net]
- 2. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative activity and possible mechanism of action of certain 5-methoxyindole tethered C-5 functionalized isatins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. asm.org [asm.org]
- 6. Neuroprotective Potential of Indole-Based Compounds: A Biochemical Study on Antioxidant Properties and Amyloid Disaggregation in Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of 6-methoxy-2-methyl-1H-indole
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 6-methoxy-2-methyl-1H-indole.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The following guidance is based on information for the closely related compound 6-methoxy-1H-indole and general best practices for the disposal of hazardous chemical waste. Always consult with your institution's Environmental Health and Safety (EHS) office for specific protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to work in a well-ventilated area, preferably within a chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times to prevent skin and eye contact.
Based on data for the related compound, 6-methoxy-1H-indole, this chemical may cause skin, eye, and respiratory irritation.[1][2]
Quantitative Hazard Data
The following table summarizes the key hazard information for the related compound, 6-methoxy-1H-indole, based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.
| Hazard Class | GHS Classification | Precautionary Statement Codes |
| Skin Corrosion/Irritation | Warning, Skin Irrit. 2 (H315) | P264, P280, P302+P352, P332+P317, P362+P364 |
| Serious Eye Damage/Eye Irritation | Warning, Eye Irrit. 2 (H319) | P264, P280, P305+P351+P338, P337+P317 |
| Specific Target Organ Toxicity (Single Exposure) | Warning, STOT SE 3 (H335) | P261, P271, P304+P340, P319, P403+P233, P405, P501 |
Source: PubChem CID 76659, European Chemicals Agency (ECHA)[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical in the regular trash or down the drain.
-
Waste Collection and Containerization:
-
Designated Container: Use a dedicated, chemically compatible, and properly sealed container for collecting waste.
-
Labeling: Immediately label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Avoid using abbreviations. The label should also include the location of origin (e.g., lab and room number) and the name and contact information of the principal investigator.
-
-
Storage:
-
Store the waste container in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the container is kept closed except when adding waste.
-
Segregate the waste from incompatible materials.
-
-
Requesting Disposal:
-
Once the container is full or has reached the time limit for storage in a satellite accumulation area (as per your institution's policy), submit a waste pickup request to your EHS office.
-
Complete all required paperwork, accurately listing all contents of the waste container.
-
-
Spill Response:
-
In the event of a spill, evacuate the immediate area.
-
If the spill is small and you are trained to handle it, contain the spill with an appropriate absorbent material.
-
Wearing appropriate PPE, carefully sweep or collect the absorbed material and place it in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
For large spills, or if you are unsure how to proceed, contact your institution's EHS office immediately.
-
-
Empty Container Disposal:
-
Triple-rinse empty containers with a suitable solvent.
-
The first rinse should be collected and disposed of as hazardous waste.
-
After triple-rinsing and allowing the container to air dry, deface the label and dispose of the container according to your institution's guidelines for non-hazardous lab glass or plastic.
-
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the general principle of chemical waste management involves neutralization or stabilization if necessary, followed by incineration or secure landfilling by a licensed hazardous waste disposal company. The specific method will be determined by the disposal facility based on the chemical's properties and regulatory requirements.
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Essential Safety and Operational Guide for Handling 6-methoxy-2-methyl-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 6-methoxy-2-methyl-1H-indole. The following procedural guidance is designed to ensure the safe execution of laboratory operations involving this compound.
Hazard Summary
This compound is classified as a hazardous substance.[1] Key hazard information is summarized below.
| Hazard Classification | GHS Pictogram | Hazard Statements | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | GHS07 (Warning) | H302: Harmful if swallowed.[1] | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[1] |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction.[1] |
Note: While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, the hazard information is based on available supplier data. For related indole compounds, hazards such as skin, eye, and respiratory irritation are also noted and should be considered.
Operational Plan: Step-by-Step Handling Procedures
1. Engineering Controls and Preparation:
-
Ventilation: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Equipment: Ensure a safety shower and eyewash station are readily accessible and have been recently tested.
-
Work Area Preparation: Designate a specific area for handling the compound. Cover the work surface with absorbent, disposable bench paper.
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations with a higher risk of splashing or dust generation.
-
Skin Protection:
-
Gloves: Wear nitrile gloves for incidental contact. For prolonged handling or when working with solutions, consider double-gloving or using thicker, chemical-resistant gloves. Always inspect gloves for any signs of degradation or punctures before use.
-
Lab Coat: A flame-resistant lab coat must be worn and fully buttoned.
-
-
Respiratory Protection: If there is a risk of generating dust and work cannot be conducted in a fume hood, a NIOSH-approved respirator with an appropriate particulate filter is required.
3. Weighing and Solution Preparation:
-
Weighing: To minimize dust, weigh the solid compound on a tared weigh paper or in a small, sealable container within the fume hood.
-
Solution Preparation: Add the solid to the solvent slowly to avoid splashing. If the solvent is volatile, ensure adequate ventilation.
4. Post-Handling:
-
Decontamination: Wipe down the work area and any equipment used with an appropriate solvent (e.g., 70% ethanol) and then with soap and water. Dispose of all cleaning materials as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan: Step-by-Step Waste Management
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Collect all solid waste, including unused compound, contaminated gloves, weigh papers, and bench paper, in a dedicated, clearly labeled hazardous waste container.[2]
-
Liquid Waste: If the compound is in a solution, it must be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.[2]
-
Sharps Waste: Any contaminated sharps, such as needles or broken glass, must be disposed of in a designated sharps container.[2]
2. Container Management:
-
Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Keep waste containers securely closed when not in use and store them in a designated satellite accumulation area.
3. Disposal Procedure:
-
Institutional Guidelines: Follow your institution's specific procedures for hazardous waste pickup and disposal.
-
Environmental Health and Safety (EHS): Contact your institution's EHS office to schedule a waste pickup. Do not dispose of this chemical down the drain or in regular trash.[2]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
